molecular formula C22H22O11 B1163653 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Número de catálogo: B1163653
Peso molecular: 462.4 g/mol
Clave InChI: VEFXIXFPSFIBMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is a flavonoid-8-O-glycoside, a class of phenolic compounds where a flavonoid backbone is O-glycosidically linked to a carbohydrate moiety at the C8 position . This specific compound, with the chemical formula C₂₂H₂₂O₁₁ and a molecular weight of approximately 462.4 g/mol, is a naturally occurring flavone derivative . Its structure features a 5,4'-dihydroxy-7-methoxyflavone core with a beta-D-glucopyranosyl group attached to the 8-position, a structural motif known to influence its physical and biological properties . As a flavonoid glycoside, it is of significant interest in phytochemical and metabolic research. Researchers utilize it to study the flavonoid biosynthetic pathway in plants, including the role of key structural genes and glycosylation processes that enhance the compound's solubility and storage . It serves as a standard in analytical chemistry for the identification and quantification of flavonoids in complex plant matrices using techniques like HPLC and mass spectrometry . The compound's potential bioactivities, which may include antioxidant and anti-inflammatory effects based on its hydroxy and methoxy substituents, can be investigated in biochemical and cellular assays to understand structure-activity relationships in flavonoids . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Propiedades

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFXIXFPSFIBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Overview of its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been identified in the medicinal plant Andrographis paniculata[1]. This plant, belonging to the Acanthaceae family, is widely used in traditional medicine across South and Southeast Asia for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities[2][3][4]. Flavonoids and their glycosides are among the major secondary metabolites in Andrographis paniculata and contribute significantly to its therapeutic effects[2][3]. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and available data for this compound, aimed at facilitating further research and development.

Natural Sources

The primary documented natural source of this compound is the herb Andrographis paniculata[1]. While this compound has been identified in this species, comprehensive quantitative data detailing its specific concentration in various parts of the plant (leaves, stems, roots) is not extensively available in the current literature. However, studies on the general phytochemical composition of A. paniculata provide insights into its total flavonoid content.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the reviewed literature. The table below summarizes the total flavonoid and other relevant constituent contents from Andrographis paniculata as reported in various studies, which can serve as a preliminary reference.

Plant PartConstituentMethod of AnalysisReported ContentReference
Aerial PartsTotal FlavonoidsSpectrophotometryNot Specified[5]
LeavesTotal FlavonoidsNot SpecifiedHigh antioxidant activity correlated to flavonoid content[4]
Whole PlantAndrographolide (Diterpenoid)HPLC~4% in dried whole plant[6]
StemAndrographolide (Diterpenoid)HPLC0.8-1.2% in dried stem[6]
LeafAndrographolide (Diterpenoid)HPLC0.5-6% in dried leaf[6]
RootsVarious FlavonoidsChromatographyQualitative identification of 20 flavonoids[7]

Experimental Protocols: Isolation of Flavonoids from Andrographis paniculata

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the available literature, a general methodology for the extraction and separation of flavonoids from A. paniculata can be described based on published studies[5][6]. The following is a composite protocol.

Plant Material Preparation and Extraction
  • Drying and Pulverization: The aerial parts (or specific parts like leaves) of Andrographis paniculata are collected and shade-dried at room temperature until a constant weight is achieved. The dried material is then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. 85% ethanol (B145695) (EtOH) has been effectively used for the extraction of flavonoids from the aerial parts of A. paniculata[5]. Maceration or Soxhlet extraction are common techniques. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation of the Crude Extract
  • The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297) (EtOAc), and n-butanol. Flavonoid glycosides, being polar in nature, are often enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform-methanol or ethyl acetate-methanol can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing similar flavonoid profiles (as determined by TLC) are pooled and may be further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step is effective for separating flavonoids from other classes of compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification and isolation of individual flavonoid glycosides like this compound, preparative HPLC is often employed. An ODS (C18) column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure, including the aglycone and the sugar moiety, and their linkage.

Experimental Workflow Diagram

experimental_workflow plant_material Dried & Powdered Andrographis paniculata extraction Solvent Extraction (e.g., 85% EtOH) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent Partitioning (e.g., EtOAc, n-BuOH) crude_extract->fractionation flavonoid_fraction Flavonoid-Rich Fraction fractionation->flavonoid_fraction column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) flavonoid_fraction->column_chrom pre_hplc Preparative HPLC (ODS Column) column_chrom->pre_hplc isolated_compound Isolated 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside pre_hplc->isolated_compound structure_elucidation Structural Elucidation (MS, NMR) isolated_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the biological activities and associated signaling pathways of purified this compound. However, the broader class of flavonoids and extracts from Andrographis paniculata are known to possess significant pharmacological properties.

  • Potential Anti-inflammatory and Antioxidant Activities: Flavonoids are well-documented as potent antioxidants and anti-inflammatory agents[4]. It is plausible that this compound contributes to the overall anti-inflammatory and antioxidant effects of A. paniculata extracts. Further in vitro and in vivo studies are warranted to investigate these potential activities.

  • Glycosylation and Bioavailability: The presence of a glucose moiety can significantly influence the solubility, stability, and bioavailability of flavonoids[2]. The glycosylation of the parent aglycone may alter its pharmacokinetic profile, potentially enhancing its absorption and distribution in biological systems.

Future Directions

The limited availability of data on this compound highlights several key areas for future research:

  • Quantitative Analysis: Development and validation of a sensitive and specific analytical method, such as HPLC-MS/MS, for the accurate quantification of this compound in different parts of Andrographis paniculata and in its various extracts.

  • Biological Screening: A systematic evaluation of the biological activities of the purified compound, including its antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its potential as a therapeutic agent.

Conclusion

This compound is a natural product found in the medicinally important plant Andrographis paniculata. While its presence has been confirmed, there is a significant opportunity for further research to fully characterize its quantitative distribution, biological activities, and therapeutic potential. The methodologies and information presented in this guide provide a foundational framework for researchers and drug development professionals to advance the scientific understanding of this promising flavonoid glycoside.

References

The Enigmatic Flavonoid: A Technical Deep Dive into 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been identified as a constituent of Andrographis paniculata (family Acanthaceae), a plant with a long history of use in traditional medicine.[1] As a member of the flavonoid class, this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, physicochemical properties, and what is known about its biological context. While specific biological activity and mechanistic studies on this particular flavonoid are not extensively documented in publicly available literature, this guide aims to consolidate the existing foundational knowledge and provide a framework for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for any research and development endeavor. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 710952-13-9[2]
Molecular Formula C22H22O11[1][2]
Molecular Weight 462.40 g/mol [1]
Class Flavonoids[1]

Discovery and Sourcing

This compound is a naturally occurring compound isolated from the medicinal plant Andrographis paniculata.[1] This plant is a rich source of various phytochemicals, including a wide array of flavonoids and diterpenoids.[3][4][5] The general workflow for the discovery and isolation of flavonoid glycosides from plant material typically involves a series of extraction and chromatographic steps.

General Experimental Workflow for Isolation

G General Workflow for Flavonoid Isolation start Plant Material (Andrographis paniculata) extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297), n-Butanol) concentration->fractionation chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) fractionation->chromatography purification Preparative HPLC chromatography->purification identification Structure Elucidation (NMR, MS, etc.) purification->identification end Isolated Flavonoid Glycoside identification->end

Caption: Generalized workflow for flavonoid isolation.

Detailed Methodologies (General Protocols)

While a specific protocol for this compound is not available, the following are general methodologies adapted from literature on the phytochemical analysis of Andrographis paniculata.[3][4][5]

Extraction
  • Objective: To extract a broad range of phytochemicals from the plant material.

  • Protocol:

    • Air-dry the aerial parts of Andrographis paniculata at room temperature and grind into a coarse powder.

    • Macerate the powdered plant material with 80% ethanol (or methanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation
  • Objective: To separate the crude extract into fractions with different polarities.

  • Protocol:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

    • Collect each solvent fraction and concentrate them to dryness. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Objective: To isolate individual compounds from the enriched fractions.

  • Protocol:

    • Subject the flavonoid-rich fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing similar compounds based on their TLC profiles.

    • Further purify the pooled fractions using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation
  • Objective: To determine the chemical structure of the isolated compound.

  • Protocol:

    • Mass Spectrometry (MS): Obtain the high-resolution mass spectrum to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to establish the connectivity of protons and carbons and determine the complete structure of the aglycone and the sugar moiety, as well as their linkage.

    • UV-Vis Spectroscopy: Analyze the UV spectrum with and without shift reagents to gain information about the hydroxylation pattern of the flavonoid skeleton.

    • Acid Hydrolysis: To confirm the identity of the sugar moiety, perform acid hydrolysis of the glycoside, followed by chromatographic analysis of the sugar.

Potential Biological Activity and Signaling Pathways (Hypothesized)

While direct experimental evidence for the biological activity of this compound is lacking in the reviewed literature, the broader class of flavonoids from Andrographis paniculata has been reported to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[6][7] Methoxyflavones, in particular, have been noted for their potential to induce cell death in cancer cell lines.[8]

Based on the known activities of structurally similar flavonoids, it can be hypothesized that this compound might modulate key cellular signaling pathways involved in inflammation and cancer.

Hypothesized Signaling Pathway Modulation

The following diagram illustrates a potential mechanism of action for a generic flavonoid with anti-inflammatory properties, a pathway that could be investigated for this compound.

G Hypothesized Anti-Inflammatory Signaling Pathway flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside nfkb_pathway NF-κB Signaling Pathway flavonoid->nfkb_pathway Inhibition mapk_pathway MAPK Signaling Pathway flavonoid->mapk_pathway Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor receptor->nfkb_pathway receptor->mapk_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->pro_inflammatory_cytokines inflammatory_enzymes Inflammatory Enzymes (COX-2, iNOS) nfkb_pathway->inflammatory_enzymes mapk_pathway->pro_inflammatory_cytokines mapk_pathway->inflammatory_enzymes inflammation Inflammation pro_inflammatory_cytokines->inflammation inflammatory_enzymes->inflammation

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing yet understudied natural product from the well-known medicinal plant Andrographis paniculata. While its basic physicochemical properties are documented, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. The lack of a detailed, publicly accessible discovery and characterization paper hinders the ability to replicate its isolation and fully understand its chemical properties.

Future research should focus on:

  • Re-isolation and Definitive Structure Elucidation: A thorough phytochemical investigation of Andrographis paniculata to re-isolate this compound and publish its complete spectral data.

  • Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its potential anticancer, anti-inflammatory, antioxidant, and other pharmacological activities.

  • Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

Such studies are crucial to unlock the potential of this compound as a lead compound for drug development.

References

The Biosynthesis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5,8,4'-trihydroxy-7-methoxyflavone 8-O-glucoside, a naturally occurring flavonoid isolated from the medicinal plant Andrographis paniculata.[1] This document details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core biochemical transformations.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed from the central flavonoid precursor, naringenin, through a series of hydroxylation, methylation, and glycosylation steps. The immediate precursor to the target molecule is likely isoscutellarein (B191613) (5,7,8,4'-tetrahydroxyflavone). The proposed pathway involves two key enzymatic modifications of isoscutellarein: regiospecific O-methylation at the 7-hydroxyl group, followed by O-glucosylation at the 8-hydroxyl group.

The proposed biosynthetic pathway is as follows:

  • General Flavonoid Biosynthesis: The pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcone, which is then isomerized to the flavanone (B1672756) naringenin.

  • Formation of Apigenin (B1666066): Naringenin is converted to the flavone (B191248) apigenin by flavone synthase (FNS).

  • Hydroxylation to form Isoscutellarein: Apigenin undergoes hydroxylation at the C8 position by a flavonoid 8-hydroxylase (F8H) to yield isoscutellarein (5,7,8,4'-tetrahydroxyflavone).

  • 7-O-Methylation: Isoscutellarein is then methylated at the 7-hydroxyl group by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to produce 5,8,4'-trihydroxy-7-methoxyflavone.

  • 8-O-Glucosylation: Finally, a UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 8-hydroxyl group of 5,8,4'-trihydroxy-7-methoxyflavone, yielding the final product, this compound.

dot graph "Biosynthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Naringenin [label="Naringenin"]; Apigenin [label="Apigenin"]; Isoscutellarein [label="Isoscutellarein\n(5,7,8,4'-Tetrahydroxyflavone)"]; Intermediate [label="5,8,4'-Trihydroxy-7-methoxyflavone"]; FinalProduct [label="5,8,4'-Trihydroxy-7-methoxyflavone\n8-O-glucoside", fillcolor="#FBBC05", fontcolor="#202124"];

Naringenin -> Apigenin [label="Flavone Synthase (FNS)"]; Apigenin -> Isoscutellarein [label="Flavonoid 8-Hydroxylase (F8H)"]; Isoscutellarein -> Intermediate [label="Flavonoid 7-O-Methyltransferase (FOMT)\n+ SAM"]; Intermediate -> FinalProduct [label="Flavonoid 8-O-Glucosyltransferase (F8GT)\n+ UDP-Glucose"]; } . Figure 1: Proposed biosynthetic pathway for this compound.

Enzymology and Quantitative Data

While the complete enzymatic pathway for the synthesis of this compound has not been fully elucidated in a single study, research on related enzymes from various plant species provides insights into the potential catalytic activities and substrate specificities.

Flavonoid O-Methyltransferases (FOMTs)

The methylation of the 7-hydroxyl group of isoscutellarein is a critical step. Flavonoid O-methyltransferases exhibit high regio- and substrate-specificity. While an enzyme specific for isoscutellarein 7-O-methylation has not been characterized, studies on other flavonoid 7-O-methyltransferases provide valuable comparative data. For instance, a flavonoid 7-O-methyltransferase from Citrus reticulata (CrOMT2) has been shown to methylate the 7-OH of baicalein.[2]

Table 1: Kinetic Parameters of Selected Flavonoid O-Methyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
CrOMT2Luteolin7.60.022707.9Citrus reticulata[2]
CrOMT2Tricetin8.70.022450.8Citrus reticulata[2]
CrOMT2Baicalein8.20.004536.6Citrus reticulata[2]
CrOMT2Quercetin2.00.0031450.0Citrus reticulata[2]
CrOMT2Eriodictyol4.60.0081650.8Citrus reticulata[2]

Note: Data for isoscutellarein is not currently available.

Flavonoid O-Glucosyltransferases (FOGTs)

The final step in the biosynthesis is the glucosylation of the 8-hydroxyl group. Glucosyltransferases from Andrographis paniculata have been identified and characterized, some of which exhibit activity towards the 7-OH position of flavonoids.[3][4][5][6][7] While an 8-O-glucosyltransferase specific to 5,8,4'-trihydroxy-7-methoxyflavone has not been isolated from this plant, the existence of flavonoid glucosyltransferases with broad substrate specificity suggests a similar enzyme is responsible for this final step.

Table 2: Substrate Specificity of Characterized Glucosyltransferases from Andrographis paniculata

EnzymeSubstrates GlycosylatedPreferred Position
ApUGT3Flavones, Isoflavones, Flavanones, Flavonols, Dihydrochalcones7-OH[4][6]
ApUFGTs (three identified)Flavones, Isoflavones, Flavanones, Flavonols, Dihydrochalcones7-OH[3][5][7]

Note: Specific activity towards 5,8,4'-trihydroxy-7-methoxyflavone or glucosylation at the 8-OH position has not been reported for these enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of the biosynthetic pathway of this compound.

In Vitro Flavonoid O-Methyltransferase Assay

This protocol is adapted from studies on flavonoid O-methyltransferases and can be optimized for the specific substrate isoscutellarein.

Objective: To determine the 7-O-methylation activity of a candidate OMT on isoscutellarein.

Materials:

  • Purified recombinant O-methyltransferase

  • Isoscutellarein (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Methanol (HPLC grade)

  • Formic acid (for HPLC mobile phase)

  • Acetonitrile (B52724) (HPLC grade)

  • Microcentrifuge tubes

  • Incubator or water bath

  • HPLC system with a C18 column and UV/Vis or MS detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 µM Isoscutellarein (dissolved in DMSO, final DMSO concentration <1%)

    • 100 µM S-adenosyl-L-methionine (SAM)

    • 1-5 µg of purified recombinant O-methyltransferase

    • Make up the final volume to 100 µL with sterile distilled water.

  • Incubation: Incubate the reaction mixture at 30-37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to detect the formation of 5,8,4'-trihydroxy-7-methoxyflavone.

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-22 min, 70-100% A; 22-30 min, 100% A.[8]

    • Flow Rate: 0.25 mL/min[8]

    • Detection: Monitor at a wavelength of 280 nm and 365 nm.[8]

  • Product Identification: Compare the retention time and UV spectrum of the product peak with an authentic standard of 5,8,4'-trihydroxy-7-methoxyflavone, if available. Mass spectrometry can be used for definitive identification.

dot digraph "OMT_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Prepare Reaction Mixture\n(Enzyme, Isoscutellarein, SAM, Buffer)"]; B [label="Incubate at 30-37°C"]; C [label="Terminate Reaction\n(add Methanol)"]; D [label="Centrifuge"]; E [label="Analyze Supernatant by HPLC"]; F [label="Identify Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; } . Figure 2: General workflow for an in vitro flavonoid O-methyltransferase assay.

In Vitro Flavonoid O-Glucosyltransferase Assay

This protocol is based on general methods for characterizing flavonoid UGTs and can be adapted for the substrate 5,8,4'-trihydroxy-7-methoxyflavone.

Objective: To determine the 8-O-glucosylation activity of a candidate UGT on 5,8,4'-trihydroxy-7-methoxyflavone.

Materials:

  • Purified recombinant UGT

  • 5,8,4'-trihydroxy-7-methoxyflavone (substrate)

  • Uridine diphosphate (B83284) glucose (UDP-glucose) (sugar donor)

  • Tris-HCl buffer (pH 7.5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (for HPLC mobile phase)

  • Microcentrifuge tubes

  • Incubator or water bath

  • HPLC system with a C18 column and UV/Vis or MS detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 100 µM 5,8,4'-trihydroxy-7-methoxyflavone (dissolved in DMSO, final DMSO concentration <1%)

    • 1 mM UDP-glucose

    • 1-5 µg of purified recombinant UGT

    • Make up the final volume to 100 µL with sterile distilled water.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to detect the formation of this compound.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[9][10][11][12]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min[9]

    • Detection: Monitor at an appropriate wavelength (e.g., 254 nm or 340 nm).

  • Product Identification: Confirm the identity of the product by comparing its retention time and UV spectrum with an authentic standard of this compound and by using mass spectrometry.

dot digraph "UGT_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Prepare Reaction Mixture\n(Enzyme, Substrate, UDP-Glucose, Buffer)"]; B [label="Incubate at 30-37°C"]; C [label="Terminate Reaction\n(add Methanol)"]; D [label="Centrifuge"]; E [label="Analyze Supernatant by HPLC"]; F [label="Identify Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; } . Figure 3: General workflow for an in vitro flavonoid O-glucosyltransferase assay.

Conclusion

The biosynthesis of this compound represents a specialized branch of the flavonoid metabolic pathway. While the complete sequence of enzymatic reactions in Andrographis paniculata is yet to be fully elucidated, the proposed pathway involving the key intermediates apigenin and isoscutellarein, followed by specific methylation and glucosylation events, provides a strong framework for further investigation. The characterization of O-methyltransferases and UDP-glucosyltransferases with the requisite substrate and regiospecificity from A. paniculata or other plant sources will be crucial for a definitive understanding of this pathway and for potential biotechnological applications in the production of this and related bioactive flavonoids. The experimental protocols outlined in this guide provide a starting point for researchers aiming to isolate and characterize the enzymes involved in this intricate biosynthetic process.

References

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid compound that has been identified and isolated from the medicinal plant Andrographis paniculata.[1][2][3] As a member of the flavonoid class, it is of interest to the scientific community for its potential biological activities. This technical guide provides a summary of the currently available physical and chemical property data for this specific flavone (B191248) glucoside. However, it is important to note that detailed experimental data regarding its biological activity, specific isolation and purification protocols, and comprehensive spectral analyses are not extensively available in the public domain.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. The data is a combination of information from various chemical databases and supplier websites. It should be noted that some of these properties are predicted rather than experimentally determined.

PropertyValueSource(s)
Molecular Formula C22H22O11[4][5]
Molecular Weight 462.40 g/mol [1][4]
CAS Number 710952-13-9[4][5]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point 821.9 ± 65.0 °C at 760 mmHg (predicted)[4]
Density 1.6 ± 0.1 g/cm³ (predicted)[4]
Flash Point 288.1 ± 27.8 °C (predicted)[4]
Solubility Not available-
LogP 0.05850 (predicted)[5]
Polar Surface Area (PSA) 179.28 Ų (predicted)[5]

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectra, are not currently available in the reviewed literature. Such data is crucial for the unambiguous identification and characterization of the compound.

Experimental Protocols

Isolation and Purification

While this compound is known to be isolated from Andrographis paniculata, a detailed, step-by-step experimental protocol for its specific isolation and purification has not been published. General methods for the extraction of flavonoids from Andrographis paniculata typically involve the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

  • Chromatography: The targeted flavonoid-containing fraction is subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

A generalized workflow for flavonoid isolation is depicted below.

experimental_workflow plant_material Dried & Powdered Andrographis paniculata extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction fractionation Solvent Partitioning (e.g., Hexane, EtOAc, H2O) extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel, HPLC) fractionation->chromatography pure_compound Isolated 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside chromatography->pure_compound

A generalized workflow for the isolation of flavonoids.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or the associated signaling pathways of this compound. Research into the pharmacological properties of this compound is a potential area for future investigation.

Conclusion

This compound is a known natural product isolated from Andrographis paniculata. While its basic chemical identity has been established, there is a significant lack of in-depth experimental data. For researchers and drug development professionals, this presents both a challenge and an opportunity. The characterization of its physical and chemical properties, the development of robust isolation protocols, and the investigation of its potential biological activities and mechanisms of action are all areas that warrant further scientific exploration.

References

An In-depth Technical Guide to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2][3] This plant has a long history of use in traditional medicine, particularly in South and Southeast Asia, for treating a variety of ailments due to its anti-inflammatory, antiviral, and antioxidant properties.[4][5] Flavonoids and their glycosides are among the major bioactive secondary metabolites found in Andrographis paniculata.[4][6] This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical properties, and a proposed mechanism of action based on the known biological activities of flavonoids from Andrographis paniculata.

Nomenclature and Chemical Properties

A clear and unambiguous identification of a chemical entity is crucial for research and development. This section provides alternative names and key chemical identifiers for this compound.

Table 1: Alternative Names, Synonyms, and Identifiers

CategoryIdentifier
Systematic Name 8-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
CAS Number 710952-13-9[1][7][8]
Molecular Formula C22H22O11[1][7][8]
Molecular Weight 462.40 g/mol [1][9]

Table 2: Physicochemical Properties

PropertyValue
Polar Surface Area (PSA) 179.28 Ų[7][8]
LogP 0.05850[8]
Hydrogen Bond Donor Count 6[7]
Hydrogen Bond Acceptor Count 11[7]

Experimental Protocols: Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of flavonoids, including this compound, from Andrographis paniculata. This protocol is a composite of several reported methods and may require optimization for specific laboratory conditions and research goals.

General Extraction Workflow

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification A Dried Plant Material (Andrographis paniculata) B Maceration with 95% Ethanol (B145695) A->B C Filtration and Concentration (Crude Ethanol Extract) B->C D Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) C->D E Ethyl Acetate (B1210297) Fraction D->E Collect F Aqueous Fraction D->F Discard or Further Analysis G Column Chromatography (e.g., Silica (B1680970) Gel, Polyamide) E->G H Fraction Collection and Analysis (e.g., TLC, HPLC) G->H I Purified Flavonoid Glycosides H->I

Caption: General workflow for the extraction and purification of flavonoids.

Detailed Methodologies
  • Plant Material Preparation: Dried aerial parts of Andrographis paniculata are ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to maceration with 96% ethanol for a period of 24 to 72 hours, often repeated three times to ensure exhaustive extraction.[10] Alternatively, Soxhlet extraction or ultrasound-assisted extraction can be employed. The resulting extracts are filtered and combined.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The flavonoid glycosides are typically enriched in the ethyl acetate fraction.

  • Purification: The ethyl acetate fraction is subjected to column chromatography for further purification. Common stationary phases include silica gel, polyamide, and macro-porous adsorption resins. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727) of increasing polarity.

  • Analysis and Identification: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the compound of interest are pooled, and the final purification can be achieved by preparative HPLC. The structure of the isolated compound is then elucidated using spectroscopic methods such as UV, MS, and NMR.

Biological Activity and Proposed Signaling Pathway

While specific quantitative data on the biological activity of this compound is limited in the current literature, flavonoids from Andrographis paniculata are well-documented to possess significant anti-inflammatory properties.[11][12][13] A key mechanism underlying the anti-inflammatory effects of these flavonoids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][14][15]

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[10][16] Flavonoids from Andrographis paniculata have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of COX-2 and other inflammatory mediators.[16]

Based on this evidence, a proposed mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.

G cluster_0 Proposed Anti-inflammatory Mechanism A 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside C IκB Kinase (IKK) A->C Inhibition B Pro-inflammatory Stimuli B->C Activation D IκB Phosphorylation and Degradation C->D E NF-κB Translocation to Nucleus D->E F COX-2 Gene Transcription E->F G Inflammation F->G

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a naturally occurring flavonoid with potential for further investigation in drug discovery and development. While direct experimental data on its biological activity is still emerging, its origin from Andrographis paniculata, a plant with well-established medicinal properties, and its classification as a flavonoid, suggest that it likely contributes to the plant's therapeutic effects. The proposed anti-inflammatory mechanism through the inhibition of the NF-κB pathway provides a strong rationale for future studies to explore its therapeutic potential in inflammatory diseases. This technical guide serves as a foundational resource for researchers interested in this promising natural compound.

References

Unveiling the Flavonoid Profile of Scutellaria baicalensis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the inquiry regarding the presence and characteristics of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside within the medicinal plant Scutellaria baicalensis, commonly known as Chinese skullcap. Following a comprehensive review of the scientific literature, it must be noted that This compound has not been identified as a constituent of Scutellaria baicalensis . While this specific flavonoid glycoside is found in other medicinal plants, such as Andrographis paniculata, current phytochemical analyses of Scutellaria baicalensis do not support its presence.

The primary focus of flavonoid research in Scutellaria baicalensis has been on a distinct set of compounds, particularly 4'-deoxyflavones, which are relatively rare in the plant kingdom and contribute significantly to the plant's therapeutic properties. The roots of S. baicalensis are particularly rich in these bioactive flavonoids, which include baicalin (B1667713), wogonoside, baicalein, and wogonin[1][2][3].

While the requested detailed guide on this compound in Scutellaria baicalensis cannot be provided due to the absence of this compound in the plant, this guide will instead focus on the well-documented and pharmacologically significant flavonoids that are central to the bioactivity of Scutellaria baicalensis.

Key Flavonoids Identified in Scutellaria baicalensis

Scutellaria baicalensis is a rich source of a variety of flavonoids, with over 126 small molecules isolated from the plant[4]. The major bioactive flavonoids can be categorized as follows:

  • Flavone Glucuronides: Baicalin and Wogonoside are the most abundant flavonoids in the dried roots of S. baicalensis.

  • Flavone Aglycones: Baicalein and Wogonin are the corresponding aglycones of baicalin and wogonoside, respectively.

  • Other Flavonoids: A variety of other flavonoids have also been isolated, including oroxylin A, scutellarein, and chrysin, along with their respective glycosides[5]. A related compound, 5,7,4'-trihydroxy-8-methoxyflavone (isoscutellarein-8-methylether), has been isolated from the roots of Scutellaria baicalensis and has demonstrated antiviral activity[6].

Quantitative Data on Major Flavonoids

The concentration of the primary flavonoids in Scutellaria baicalensis can vary depending on factors such as the plant's age, growing conditions, and the specific part of the root being analyzed. The following table summarizes representative quantitative data for the four major flavonoids found in the roots.

FlavonoidChemical StructureTypical Concentration Range (mg/g of dried root)References
Baicalin5,6,7-trihydroxyflavone 7-O-β-D-glucuronide50 - 150[1][2]
Wogonoside5,7-dihydroxy-8-methoxyflavone 7-O-β-D-glucuronide10 - 50[1][2]
Baicalein5,6,7-trihydroxyflavone1 - 20[1][2]
Wogonin5,7-dihydroxy-8-methoxyflavone1 - 10[1][2]

Experimental Protocols: Isolation and Quantification of Major Flavonoids

The following provides a generalized methodology for the extraction, isolation, and quantification of the major flavonoids from Scutellaria baicalensis roots, based on commonly cited laboratory practices.

Extraction
  • Objective: To extract flavonoids from the dried root material.

  • Protocol:

    • Obtain dried roots of Scutellaria baicalensis and grind them into a fine powder.

    • Perform extraction using a solvent such as methanol, ethanol (B145695), or a mixture of ethanol and water. Soxhlet extraction or ultrasonication-assisted extraction are common methods.

    • For example, reflux extraction with 70% ethanol for 2 hours is a frequently used method.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation (Preparative High-Performance Liquid Chromatography)
  • Objective: To isolate individual flavonoid compounds from the crude extract.

  • Protocol:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Utilize a preparative HPLC system equipped with a C18 column.

    • Employ a gradient elution system, typically with a mobile phase consisting of water with a small percentage of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the separation of compounds with different polarities.

    • Collect fractions at different retention times corresponding to the peaks of the target flavonoids, as monitored by a UV detector (typically at wavelengths around 280 nm and 320 nm).

    • Evaporate the solvent from the collected fractions to obtain the purified compounds.

Quantification (Analytical High-Performance Liquid Chromatography)
  • Objective: To determine the concentration of the major flavonoids in an extract.

  • Protocol:

    • Prepare a standard solution of each purified flavonoid of known concentration.

    • Use an analytical HPLC system with a C18 column and a UV detector.

    • Inject a known volume of the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject a known volume of the plant extract (appropriately diluted).

    • Identify the peaks of the target flavonoids in the extract's chromatogram based on their retention times compared to the standards.

    • Quantify the amount of each flavonoid in the extract by comparing their peak areas to the calibration curve.

Biosynthesis of Major Flavonoids in Scutellaria baicalensis

The biosynthesis of the characteristic 4'-deoxyflavones in the roots of Scutellaria baicalensis follows a specialized pathway that diverges from the classic flavonoid biosynthesis pathway found in the aerial parts of the plant.

Flavonoid_Biosynthesis_in_Scutellaria_baicalensis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_acid->Cinnamoyl_CoA C4H, 4CL Pinocembrin_chalcone Pinocembrin chalcone Cinnamoyl_CoA->Pinocembrin_chalcone CHS Pinocembrin Pinocembrin Pinocembrin_chalcone->Pinocembrin CHI Chrysin Chrysin Pinocembrin->Chrysin FNSII Baicalein Baicalein Chrysin->Baicalein F6H Norwogonin Norwogonin Chrysin->Norwogonin F8H Baicalin Baicalin Baicalein->Baicalin UBGAT Wogonin Wogonin Norwogonin->Wogonin FOMT Wogonoside Wogonoside Wogonin->Wogonoside UBGAT

References

Isolation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside from Andrographis paniculata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside from the medicinal plant Andrographis paniculata. This document details the necessary experimental protocols, presents relevant quantitative data, and includes a visual workflow to facilitate understanding and replication of the isolation process.

Introduction

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, is a medicinal plant widely used in traditional medicine, particularly in Asia.[1] Its therapeutic properties are attributed to a rich diversity of phytochemicals, with diterpenoids and flavonoids being the major bioactive constituents.[2][1][3] Among the various flavonoids present in this plant, this compound is a notable compound.[4][5] This guide focuses on the systematic approach to isolate this specific flavonoid glycoside.

Phytochemical Composition of Andrographis paniculata

Before delving into the specific isolation protocol, it is essential to understand the general phytochemical landscape of Andrographis paniculata. The plant contains a high percentage of alkaloids and flavonoids.[6] The quantitative phytochemical analysis of the leaves reveals the presence of various classes of compounds, as summarized in the table below.

Table 1: Quantitative Phytochemical Analysis of Andrographis paniculata Leaves

Phytochemical ConstituentPercentage (%)
Alkaloids63.75
Flavonoids23.01
Tannin4.57
Anthracyanin3.32
Saponin2.87
Carotenoids1.72
Phenol0.51
Steroids0.50
Glycoside0.45
Terpenoids0.30
Source: Global Scientific Journal[6]

Isolation Protocol for this compound

The isolation of flavonoids from Andrographis paniculata typically involves solvent extraction followed by chromatographic separation techniques.[7] The following protocol is a synthesized methodology based on established procedures for flavonoid isolation from this plant.

Plant Material Preparation
  • Collection and Authentication : Obtain fresh aerial parts of Andrographis paniculata. The plant material should be botanically identified and authenticated. A voucher specimen should be deposited in a herbarium for reference.[8]

  • Washing and Drying : Wash the plant material thoroughly with distilled water to remove any surface contaminants.[8] The cleaned material should then be sun-dried or dried in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.[8]

  • Grinding : Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[8]

Extraction

The extraction process aims to selectively draw out the desired flavonoids from the plant matrix.

  • Primary Extraction : Macerate the powdered plant material in 85-95% ethanol (B145695) (EtOH) at a 1:10 plant-to-solvent ratio.[1][8] This process should be carried out over an extended period (e.g., overnight) to ensure thorough extraction.[9]

  • Filtration and Concentration : Filter the extract to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to obtain the crude ethanol extract.[8]

Fractionation

Fractionation separates the crude extract into fractions with varying polarities, which helps in isolating the target compound.

  • Solvent-Solvent Partitioning : The crude ethanol extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297) (EtOAc).[9][10] Flavonoids are typically enriched in the ethyl acetate fraction.[1]

Chromatographic Purification

Column chromatography is a crucial step for the purification of the target flavonoid from the enriched fraction.

  • Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography.[7][10] The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.[10][11]

  • Sephadex LH-20 and ODS Column Chromatography : Further purification can be achieved using Sephadex LH-20 and/or octadecylsilyl (ODS) column chromatography to separate compounds with similar polarities.[7]

  • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the highly pure this compound is performed using preparative HPLC.[7]

The overall workflow for the isolation process is depicted in the following diagram:

Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Chromatographic Purification cluster_final Final Product A Fresh Aerial Parts of A. paniculata B Washing and Drying A->B C Grinding to Fine Powder B->C D Maceration with 85-95% Ethanol C->D Extraction E Filtration and Concentration D->E F Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) E->F Fractionation G Ethyl Acetate Fraction (Enriched with Flavonoids) F->G H Silica Gel Column Chromatography G->H Purification I Sephadex LH-20 / ODS Column H->I J Preparative HPLC I->J K Pure 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside J->K Final Isolation

References

Preliminary Biological Screening of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of the natural flavonoid, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. Isolated from medicinal plants such as Andrographis paniculata, this compound belongs to a class of phytochemicals renowned for their diverse pharmacological activities.[1] Due to a lack of direct experimental data on this specific molecule, this guide outlines a robust screening strategy based on established methodologies for evaluating flavonoids. It details experimental protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic potential. Furthermore, it presents quantitative data from structurally analogous flavonoids to provide a comparative context for expected biological activity. This document serves as a foundational resource for researchers initiating investigations into the therapeutic potential of this and other related flavonoid glycosides.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound is a flavone (B191248) glycoside that has been identified in plants like Andrographis paniculata, a herb with a long history of use in traditional medicine.[1] The preliminary biological screening of such novel natural products is a critical first step in the drug discovery and development process. This guide outlines a standard workflow for conducting such a screening, focusing on three key areas of bioactivity relevant to flavonoids: antioxidant capacity, anti-inflammatory effects, and cytotoxicity.

Predicted Biological Activities and Data from Analogous Compounds

For a comparative perspective, the following table summarizes the biological activities of structurally related flavonoids.

CompoundAssayTarget/Cell LineIC50 (µM)Reference
Antioxidant Activity
ScutellareinDPPH Radical Scavenging-16.84[2]
ScutellarinDPPH Radical Scavenging-17.56[2]
ScutellareinABTS Radical Scavenging-3.00[2]
ScutellarinABTS Radical Scavenging-3.53[2]
Cytotoxic Activity
Apigenin (B1666066)MTT AssayHL60 (Leukemia)30[3]
ApigeninMTT AssayHeLa (Cervical Cancer)10 (at 72h)[4]
ApigeninMTT AssaySiHa (Cervical Cancer)68 (at 72h)[4]
ApigeninMTT AssayCaSki (Cervical Cancer)76 (at 72h)[4]
ApigeninMTT AssayC33A (Cervical Cancer)40 (at 72h)[4]
ApigeninMTT AssayBxPC-3 (Pancreatic Cancer)23 (at 24h), 12 (at 48h)[5]
ApigeninMTT AssayPANC-1 (Pancreatic Cancer)71 (at 24h), 41 (at 48h)[5]
Anti-Inflammatory Activity
Hypolaetin-8-glucosideProstaglandin (B15479496) FormationSheep Seminal Vesicle MicrosomesStimulatory Effect[6]
Rutin (Quercetin-3-O-rutinoside)Prostaglandin FormationSheep Seminal Vesicle MicrosomesStimulatory Effect[6]

Experimental Protocols

A standard preliminary biological screening workflow for a novel flavonoid glycoside should include assessments of its antioxidant, anti-inflammatory, and cytotoxic properties.

G Conceptual Workflow for Preliminary Biological Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Outcome Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., LOX Inhibition) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity IC50 IC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Cytotoxicity->IC50 Report Biological Activity Profile IC50->Report

Caption: Conceptual workflow for the preliminary biological screening of a novel compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

G DPPH Radical Scavenging Assay Workflow Prep Prepare DPPH solution (e.g., 0.1 mM in methanol) Reaction Mix test compound/control with DPPH solution Prep->Reaction Sample Prepare serial dilutions of test compound and positive control (e.g., Ascorbic Acid) Sample->Reaction Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Reaction->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate percentage inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle in the dark.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control.

    • Add the DPPH solution to each well.

    • For the blank, use the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Collection and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.

G Lipoxygenase Inhibition Assay Workflow Enzyme Prepare lipoxygenase enzyme solution in buffer (e.g., phosphate (B84403) buffer, pH 8.0) Preincubation Pre-incubate enzyme with test compound/control Enzyme->Preincubation Substrate Prepare substrate solution (e.g., linoleic acid) Reaction Initiate reaction by adding substrate Substrate->Reaction Sample Prepare serial dilutions of test compound and positive control (e.g., Quercetin) Sample->Preincubation Preincubation->Reaction Measure Measure absorbance at 234 nm over time Reaction->Measure Calculate Calculate percentage inhibition and IC50 value Measure->Calculate

Caption: Workflow for the lipoxygenase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a substrate solution of linoleic acid.

    • Prepare a stock solution and serial dilutions of the test compound and a positive control (e.g., quercetin).

  • Assay Procedure:

    • In a cuvette or 96-well plate, add the enzyme solution and the test compound or positive control.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Data Collection and Analysis:

    • Immediately measure the change in absorbance at 234 nm over a set period using a spectrophotometer.

    • The percentage of lipoxygenase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the rate of reaction without the inhibitor and Rate_sample is the rate of reaction with the test compound.

    • Determine the IC50 value from the dose-response curve.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G MTT Cytotoxicity Assay Workflow CellCulture Seed cells in a 96-well plate and allow to adhere Treatment Treat cells with serial dilutions of test compound and a positive control CellCulture->Treatment Incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) Treatment->Incubation MTT_add Add MTT solution to each well and incubate Incubation->MTT_add Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals MTT_add->Solubilize Measure Measure absorbance (e.g., at 570 nm) Solubilize->Measure Calculate Calculate percentage cell viability and IC50 value Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

    • Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin).

    • Remove the old media from the cells and add the media containing the different concentrations of the test compound or control. Include untreated control wells.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Collection and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm.

    • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This technical guide provides a framework for the preliminary biological screening of this compound. While direct experimental data for this specific compound is currently limited, the provided protocols for antioxidant, anti-inflammatory, and cytotoxicity assays offer a standardized approach for its evaluation. The data from structurally similar flavonoids suggest that this compound is a promising candidate for further investigation. The successful execution of these preliminary screens will be instrumental in elucidating the therapeutic potential of this compound and guiding future research in drug discovery and development.

References

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2] Flavonoids are a well-established class of natural compounds known for their diverse biological activities, including potent antioxidant effects. This technical guide provides a comprehensive overview of the potential antioxidant properties of this compound. While specific experimental data on the antioxidant capacity of this particular compound is not currently available in peer-reviewed literature, this document outlines the standard experimental protocols and potential signaling pathways that could be involved in its antioxidant activity, based on the known mechanisms of structurally similar flavonoids. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Flavonoids are polyphenolic compounds that exhibit a wide range of biological effects, largely attributed to their antioxidant properties.[3][4] They can act as free radical scavengers, hydrogen donors, and metal chelators, and can modulate the activity of various enzymes involved in oxidative stress.[5] The glycosylation of flavonoids can influence their solubility, bioavailability, and biological activity.[6] this compound, found in Andrographis paniculata, possesses a chemical structure suggestive of antioxidant potential.[1][2] Further investigation into its specific activities is warranted for potential applications in drug development and nutraceuticals.

Quantitative Data on Antioxidant Activity

As of the date of this publication, specific quantitative data (e.g., IC50 values) from in vitro antioxidant assays for this compound are not available in the public domain. To facilitate future research and provide a template for data presentation, the following tables illustrate how such data would be structured.

Table 1: Radical Scavenging Activity

CompoundAssayIC50 (µg/mL)IC50 (µM)Positive Control (IC50)
This compoundDPPHData not availableData not availableAscorbic Acid (e.g., 5.0 µg/mL)
This compoundABTSData not availableData not availableTrolox (e.g., 3.5 µg/mL)

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µM Fe(II)/mg)Positive Control (FRAP Value)
This compoundData not availableQuercetin (e.g., 2500 µM Fe(II)/mg)

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • Add 1 mL of the diluted ABTS•+ solution to 1 mL of the test compound at various concentrations.

    • Incubate the mixture in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare a 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Assay Procedure:

    • Add 50 µL of the test sample to 1.5 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and expressed as µM Fe(II) equivalents per milligram of the compound.

Potential Signaling Pathways in Antioxidant Activity

Flavonoids can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.[7][8] While the specific pathways modulated by this compound have not been elucidated, the following are key pathways commonly affected by structurally similar flavonoids.

Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Many flavonoids are known to activate this pathway.[9]

NF-κB (Nuclear Factor-kappa B) Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Flavonoids can inhibit the activation of NF-κB, thereby exerting anti-inflammatory and indirect antioxidant effects.[9]

Mandatory Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 mM DPPH in Methanol D Add 100 µL of DPPH solution A->D B Prepare serial dilutions of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside C Add 100 µL of Test Compound to 96-well plate B->C C->D E Incubate in dark (30 min, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

DPPH Assay Experimental Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) D Add 1.5 mL of FRAP Reagent A->D B Prepare Test Sample Solution C Add 50 µL of Test Sample B->C C->D E Incubate at 37°C for 4 min D->E F Measure Absorbance at 593 nm E->F G Calculate FRAP Value (vs. FeSO4 standard curve) F->G

FRAP Assay Experimental Workflow
Signaling Pathways

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex Flavonoid->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) Transcription->Antioxidant_Enzymes Antioxidant_Enzymes->Flavonoid Cellular Protection

Potential Nrf2/ARE Signaling Pathway Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside IKK IKK Flavonoid->IKK inhibits ROS Oxidative Stress (ROS) ROS->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Transcription->Inflammatory_Mediators Inflammatory_Mediators->ROS amplifies inflammation

Potential NF-κB Signaling Pathway Inhibition

Conclusion

This compound presents a promising candidate for antioxidant research based on its flavonoid structure and its origin from a medicinally important plant. This technical guide provides the necessary framework for initiating a comprehensive evaluation of its antioxidant potential. The detailed experimental protocols for DPPH, ABTS, and FRAP assays, along with an overview of relevant signaling pathways such as Nrf2/ARE and NF-κB, offer a clear roadmap for researchers. Although specific quantitative data for this compound is currently lacking, the structured tables and diagrams provided herein will facilitate consistent data presentation and a deeper understanding of its potential mechanisms of action once experimental results become available. Future in vitro and in vivo studies are essential to fully characterize the antioxidant profile of this compound and to explore its therapeutic potential.

References

An In-depth Technical Guide on the Potential Therapeutic Uses of Flavonoid Glucosides: A Focus on Scutellarin as a Proxy for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the therapeutic uses, pharmacological activities, and mechanisms of action of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This compound is primarily available from chemical suppliers for research purposes, and its biological effects have not been extensively studied or reported.[1][2][3][4][][][7][8][9][10]

Given the absence of direct data, this guide will focus on the closely related and extensively researched flavonoid glycoside, Scutellarin (B1681692) . Scutellarin shares a similar flavonoid backbone and glycosidic linkage, making its well-documented therapeutic potential a valuable proxy for understanding the possible applications of this compound and other similar compounds. This guide is intended for researchers, scientists, and drug development professionals to explore the potential of this class of molecules.

Scutellarin, a flavonoid derived from plants like Scutellaria barbata and Erigeron breviscapus, has demonstrated a wide range of pharmacological effects, positioning it as a promising candidate for treating various chronic diseases.[11][12][13] Its therapeutic potential stems from its ability to modulate multiple biological pathways involved in oxidative stress, inflammation, apoptosis, and cell proliferation.[11]

Potential Therapeutic Applications of Scutellarin

Scutellarin has been investigated for its efficacy in a multitude of disease models, demonstrating significant protective and therapeutic effects.

  • Cerebrovascular and Neurodegenerative Diseases: Scutellarin is widely used in the clinical treatment of cerebral ischemia due to its anti-inflammatory, antioxidant, and vasodilatory properties.[12] It has shown neuroprotective effects in models of cerebral ischemia/reperfusion injury by suppressing oxidative stress and inflammatory responses.[14][15] Furthermore, it may offer therapeutic potential for neurodegenerative disorders.[11]

  • Cardiovascular Diseases: The compound exhibits cardioprotective effects by mitigating oxidative stress, inflammation, apoptosis, and fibrosis in the cardiovascular system.[11] It has been studied for its role in protecting against myocardial ischemia-reperfusion injury and atherosclerosis.[14][15]

  • Oncology: Scutellarin has demonstrated anti-tumor effects in various cancers, including glioma, breast cancer, lung cancer, renal cancer, and colon cancer.[12][13][15] Its mechanisms involve inhibiting cancer cell proliferation and migration, and inducing apoptosis.[14]

  • Metabolic Diseases: Research suggests that scutellarin could be beneficial in managing metabolic diseases like type 2 diabetes mellitus by improving oxidative stress, inflammation, and apoptosis in related complications such as diabetic cardiomyopathy and nephropathy.[14][15]

  • Anti-inflammatory and Antioxidant Effects: Across various studies, the anti-inflammatory and antioxidant activities of scutellarin are prominent, contributing significantly to its therapeutic effects in a wide range of conditions.[11]

Quantitative Data on the Bioactivity of Scutellarin

The following table summarizes the quantitative data from various in vitro and in vivo studies on Scutellarin. This data highlights its potency and efficacy in different experimental models.

Activity Model System Key Findings Reference
Neuroprotection Rat model of cerebral ischemiaSignificantly reduced infarct volume and neurological deficits.[14][15]
Anti-inflammatory Ischemically injured ratsInhibited the inflammatory process via NF-κB p65 and p38 MAPK signaling.[12][14]
Anti-cancer (Glioma) Glioma cells (in vitro)Inhibited proliferation and migration, and induced apoptosis.[14][15]
Anti-cancer (Lung) A549 lung cancer cellsInduced apoptosis through the TGF-β1/Smad2/ROS/caspase-3 pathway.[15]
Cardioprotection Rat model of myocardial I/R injuryIncreased expression of PPARγ and Nrf2, and decreased NF-κB expression.[14]
Anti-diabetic Type 2 diabetic rat modelImproved oxidative stress and inflammation in myocardial tissue.[14]

Key Signaling Pathways Modulated by Scutellarin

Scutellarin exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

3.1. Neuroprotection in Cerebral Ischemia

In the context of cerebral ischemia, Scutellarin has been shown to activate the JAK2/STAT3 signaling pathway in astrocytes, contributing to its therapeutic effects. It also modulates the PI3K/Akt pathway, leading to the activation of Nrf2, a key regulator of the antioxidant response.[14]

G Scutellarin-Mediated Neuroprotection in Cerebral Ischemia Scutellarin Scutellarin PI3K PI3K Scutellarin->PI3K activates JAK2 JAK2 Scutellarin->JAK2 activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes promotes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection STAT3 STAT3 JAK2->STAT3 phosphorylates Astrocyte_Activation Astrocyte-mediated Protection STAT3->Astrocyte_Activation promotes Astrocyte_Activation->Neuroprotection G Scutellarin's Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK activate NF_kB NF-κB Inflammatory_Stimuli->NF_kB activate Scutellarin Scutellarin Scutellarin->p38_MAPK inhibits Scutellarin->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production p38_MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation G Scutellarin's Anti-cancer Signaling in Lung Cancer Scutellarin Scutellarin ERK ERK Scutellarin->ERK activates cMet c-Met Scutellarin->cMet inhibits AKT AKT Scutellarin->AKT inhibits p53 p53 ERK->p53 activates Caspase3 Caspase-3 p53->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis cMet->AKT Autophagy Autophagy cMet->Autophagy promotes mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTOR->Cell_Survival

References

Methodological & Application

Application Notes & Protocols: Extraction of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Wogonoside) from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, commonly known as Wogonoside (B1683319), is a principal bioactive flavonoid glycoside predominantly found in the roots of Scutellaria baicalensis (Baikal skullcap). It has garnered significant attention within the pharmaceutical and nutraceutical industries due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer effects. The efficient extraction of Wogonoside from its plant sources is a critical step for its subsequent purification, characterization, and therapeutic application.

This document provides a comprehensive overview of various extraction methodologies for Wogonoside, presenting detailed protocols for both conventional and modern techniques. The information is intended to guide researchers in selecting and optimizing an appropriate extraction strategy based on available resources and desired outcomes.

Data Presentation: Comparative Analysis of Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of Wogonoside and related flavonoids from Scutellaria baicalensis. This allows for a comparative analysis of different methods and their key parameters.

Extraction MethodPlant MaterialSolvent SystemSolvent-to-Solid Ratio (mL/g)Temperature (°C)TimeReported Yield/EfficiencyReference
Water DecoctionScutellariae RadixWater25:1932.4 hours (2 cycles)6.2 mg/g of wogonoside[1]
MacerationScutellaria baicalensisEthanol-water mixtureNot SpecifiedRoom TemperatureSeveral days to weeksSimple but potentially low efficiency[2]
Ultrasound-Assisted Extraction (UAE)Scutellaria baicalensis60% aqueous ethanol (B145695)Not SpecifiedNot Specified4 hours (dipping method)43.05% total extract yield[3]
UAE with Deep Eutectic Solvents (DES)Scutellariae RadixBetaine (B1666868)/acetic acid (1:4 molar ratio) with 40% water100:15223 minutes1.26% wogonoside[4][5]
Supercritical Fluid Extraction (SFE)Scutellaria baicalensisSupercritical CO2 with methanol-water (20:2.1:0.9) as modifierNot Specified50Shorter than ultrasonic or percolationHigh yields of flavonoids[6]
High-Speed Counter-Current Chromatography (HSCCC) PurificationCrude extract of Scutellariae RadixEthyl acetate-water-[C4mim][PF6] (5:5:0.2, v/v)Not ApplicableNot SpecifiedNot Applicable45.6 mg of wogonoside from 120 mg of crude sample[7]
Macroporous Resin PurificationScutellaria baicalensis extractsHPD-100 resin, elution with ethanolNot ApplicableNot SpecifiedNot Applicable12.0-fold increase in wogonoside content with 65.6% recovery[8]

Experimental Protocols

This section details the methodologies for the most effective and commonly employed techniques for Wogonoside extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol

This protocol is a widely used and efficient method for extracting flavonoids from plant materials.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., Scutellaria baicalensis root)

  • Ethanol (95%)

  • Deionized water

  • Filter paper or centrifuge

  • Rotary evaporator

  • Ultrasonic bath or probe sonicator

2. Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder (approximately 40-60 mesh).

  • Solvent Preparation: Prepare a 60% aqueous ethanol solution by mixing 60 parts ethanol with 40 parts deionized water (v/v).[3]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into a flask.

    • Add the 60% aqueous ethanol solvent at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[9]

  • Separation:

    • After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Evaporation:

    • Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • Drying:

    • Lyophilize or oven-dry the concentrated aqueous extract to obtain the crude flavonoid extract.

Protocol 2: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction

This protocol utilizes green and efficient solvents for enhanced extraction of flavonoids.

1. Materials and Reagents:

  • Dried and powdered plant material

  • Betaine

  • Acetic acid

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

2. Procedure:

  • DES Preparation: Prepare the deep eutectic solvent by mixing betaine and acetic acid at a molar ratio of 1:4. Add 40% (v/v) water to the mixture and heat gently until a clear liquid is formed.[4]

  • Extraction:

    • Mix the powdered plant material with the prepared DES at a solid-to-liquid ratio of 1:100 (g/mL).[4]

    • Place the mixture in an ultrasonic bath and sonicate at 52°C for 23 minutes.[4]

  • Separation:

    • Centrifuge the mixture to separate the solid residue from the DES extract.

  • Purification (Optional but Recommended):

    • The extract can be further purified using techniques like macroporous resin chromatography to isolate Wogonoside.

Protocol 3: Purification by Macroporous Resin Adsorption Chromatography

This protocol is effective for enriching and purifying Wogonoside from crude extracts.

1. Materials and Reagents:

  • Crude plant extract containing Wogonoside

  • Macroporous resin (e.g., HPD-100)

  • Ethanol (various concentrations for elution)

  • Deionized water

  • Chromatography column

2. Procedure:

  • Resin Preparation: Pre-treat the macroporous resin according to the manufacturer's instructions, typically involving washing with ethanol and then water.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Adsorption:

    • Dissolve the crude extract in an appropriate solvent (e.g., water or low-concentration ethanol).

    • Load the solution onto the packed column at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove impurities such as sugars and salts.

  • Elution:

    • Elute the adsorbed flavonoids using a stepwise or gradient elution with increasing concentrations of ethanol in water. Wogonoside will elute at a specific ethanol concentration range.

  • Fraction Collection and Analysis:

    • Collect the eluted fractions and analyze them using a suitable method like HPLC to identify the fractions containing pure Wogonoside.

  • Drying:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Wogonoside.

Visualizations

Experimental Workflow for Wogonoside Extraction and Purification

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_separation Primary Separation cluster_concentration Concentration cluster_purification Purification plant_material Dried Plant Material (e.g., Scutellaria baicalensis root) grinding Grinding & Sieving plant_material->grinding powder Fine Powder grinding->powder extraction_process Extraction (e.g., UAE, Maceration) powder->extraction_process solvent Solvent (e.g., 60% Ethanol, DES) solvent->extraction_process filtration Filtration / Centrifugation extraction_process->filtration crude_extract Crude Liquid Extract filtration->crude_extract residue Solid Residue (Discard) filtration->residue concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract purification_method Purification (e.g., Macroporous Resin, HSCCC) concentrated_extract->purification_method purified_wogonoside Purified Wogonoside purification_method->purified_wogonoside

Caption: General workflow for the extraction and purification of Wogonoside.

Logical Relationship of Extraction Method Selection

Method_Selection cluster_considerations Key Considerations cluster_methods Extraction Methods start Objective efficiency Extraction Efficiency start->efficiency cost Cost & Scalability start->cost environment Environmental Impact start->environment conventional Conventional (Decoction, Maceration) efficiency->conventional Low to Moderate modern Modern (UAE, SFE, PLE) efficiency->modern High green Green Solvents (DES, Ionic Liquids) efficiency->green High cost->conventional Low cost->modern Moderate to High cost->green Variable environment->conventional High Solvent Use environment->modern Reduced Solvent Use environment->green Low Impact

Caption: Factors influencing the selection of an extraction method for Wogonoside.

References

Application Notes and Protocols for the Purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from Andrographis paniculata.[1][2][3] While a specific, detailed protocol for this exact molecule is not widely published, this application note outlines a generalized yet detailed chromatographic workflow adaptable for its isolation. The protocols described herein are based on established methods for the purification of structurally similar flavonoid glycosides.[4][5][6][7][8][9][10] The methodology encompasses initial extraction, preliminary purification using Sephadex LH-20 column chromatography, and final purification by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, this note discusses the potential biological activities of methoxyflavones and presents a plausible signaling pathway that may be modulated by this class of compounds.

Introduction

Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide array of potential therapeutic applications. This compound, found in the medicinal plant Andrographis paniculata, is a methoxyflavone glycoside of interest for further pharmacological investigation. Efficient purification of this compound from crude plant extracts is crucial for detailed biological and pharmacological studies. This document provides a robust, multi-step chromatographic procedure for the isolation of high-purity this compound.

Experimental Workflow

The purification process for this compound involves a sequential chromatographic approach to remove impurities and isolate the target compound. The general workflow is depicted below.

experimental_workflow start Crude Plant Extract (Andrographis paniculata) pre_purification Preliminary Purification (e.g., Macroporous Resin or Polyamide Column) start->pre_purification sephadex_lh20 Sephadex LH-20 Column Chromatography pre_purification->sephadex_lh20 fraction_collection Fraction Collection and Analysis (e.g., TLC or Analytical HPLC) sephadex_lh20->fraction_collection prep_hplc Preparative RP-HPLC fraction_collection->prep_hplc purity_analysis Purity Analysis (e.g., Analytical HPLC, LC-MS, NMR) prep_hplc->purity_analysis final_product Purified this compound purity_analysis->final_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras activates pi3k PI3K receptor->pi3k activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors activates akt Akt pi3k->akt activates akt->transcription_factors activates flavonoid 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside flavonoid->raf inhibits flavonoid->pi3k inhibits proliferation Cell Proliferation & Survival transcription_factors->proliferation promotes

References

Application Note: LC-MS/MS Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside found in various medicinal plants.[1] As a member of the flavonoid family, it exhibits potential pharmacological activities, making its accurate identification and quantification in complex matrices like plant extracts and biological samples crucial for research and drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The chemical formula for this compound is C₂₂H₂₂O₁₁ and it has a molecular weight of 462.40 g/mol .[1][2]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the LC-MS/MS analysis of this compound. These values are essential for setting up the instrument method for targeted analysis.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound463.1235301.0707286.0471

Experimental Protocols

This section details the methodology for sample preparation and LC-MS/MS analysis.

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from aqueous samples such as plasma or plant extracts.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 3 mL)

  • Methanol (B129727) (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid.

  • Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Sample Loading sp2 Solid-Phase Extraction sp1->sp2 sp3 Elution sp2->sp3 sp4 Drying & Reconstitution sp3->sp4 lc Liquid Chromatography Separation sp4->lc ms Mass Spectrometry Detection lc->ms da Data Acquisition & Analysis ms->da

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Fragmentation Pathway

The fragmentation of flavonoid glycosides in the mass spectrometer typically involves the initial loss of the sugar moiety, followed by further fragmentation of the aglycone.[3]

fragmentation_pathway parent [M+H]⁺ This compound m/z = 463.1235 aglycone [Aglycone+H]⁺ 5,8,4'-Trihydroxy-7-methoxyflavone m/z = 301.0707 parent->aglycone -162.0528 (Glucose) fragment1 Product Ion m/z = 286.0471 aglycone->fragment1 -15.0236 (CH₃)

References

Application Notes and Protocols for in vitro Antioxidant Assays of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that, like many phenolic compounds, is presumed to possess antioxidant properties. The evaluation of antioxidant capacity is a critical step in the assessment of its potential therapeutic applications, particularly in the context of diseases associated with oxidative stress. This document provides detailed application notes and standardized protocols for determining the in vitro antioxidant activity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, leading to a measurable change in color. The data generated from these protocols will enable a comparative evaluation of the antioxidant potential of the target compound.

Data Presentation

The antioxidant activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the initial radicals. The following tables present hypothetical, yet representative, quantitative data for the antioxidant activity of the target compound against a common standard, Trolox (a water-soluble analog of vitamin E).

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM) [Hypothetical]
This compound45.8 ± 2.1
Trolox (Standard)8.5 ± 0.5

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µM) [Hypothetical]
This compound22.3 ± 1.5
Trolox (Standard)5.2 ± 0.3

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in the reduction of the violet-colored DPPH to the pale yellow diphenylpicrylhydrazine. This decolorization is monitored spectrophotometrically at approximately 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution and serial dilutions of Trolox in methanol to serve as the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compound and the standard.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to 100 µL of each sample dilution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

    • Prepare a stock solution and serial dilutions of Trolox to serve as the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the test compound and the standard.

    • For the blank, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent.

    • Shake the plate and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH Solution with 100 µL Sample/Standard DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compound & Standard Sample_prep->Mix Incubate Incubate 30 min in the Dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) Incubate_stock Incubate 12-16h in the Dark at RT ABTS_stock->Incubate_stock ABTS_work Dilute ABTS•+ Stock to Absorbance ~0.7 at 734 nm Incubate_stock->ABTS_work Mix Mix 190 µL ABTS•+ Solution with 10 µL Sample/Standard ABTS_work->Mix Sample_prep Prepare Serial Dilutions of Test Compound & Standard Sample_prep->Mix Incubate_reaction Incubate 6 min at RT Mix->Incubate_reaction Measure Measure Absorbance at 734 nm Incubate_reaction->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS radical cation scavenging assay.

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from medicinal plants such as Andrographis paniculata. Flavonoids are a class of natural compounds known for a wide range of biological activities, including anticancer properties. Many flavonoids exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. This document provides detailed protocols for essential cell-based assays to determine the cytotoxicity of this compound and to elucidate its mechanism of action.

Data Presentation: Cytotoxicity of a Structurally Related Flavonoid

To date, specific cytotoxic activity data for this compound is not extensively available in the public literature. Therefore, we present data for Wogonin (5,7-dihydroxy-8-methoxyflavone) , a structurally similar flavonoid, to serve as a representative example of the cytotoxic potential of this class of compounds against various cancer cell lines. Wogonin shares the same core flavone (B191248) structure with a methoxy (B1213986) group at the 7-position, providing a relevant proxy for illustrating potential efficacy.

CompoundCell LineAssayIC50 (µM)Reference
WogoninHeLa (Cervical Cancer)MTT79.34[1]
WogoninK562 (Leukemia)MTS>100[1]
WogoninHL-60 (Leukemia)MTS>100[1]
WogoninLNCaP (Prostate Cancer)Not Specified42[1]
WogoninPC-3 (Prostate Cancer)Not Specified50[1]
WogoninSW48 (Colorectal Cancer)MTT8[2]
WogoninA549 (Lung Cancer)MTT97.9
WogoninHepG2 (Hepatocellular Carcinoma)MTT147
WogoninMCF-7 (Breast Cancer)MTT104

Experimental Protocols

Herein are detailed protocols for three fundamental cell-based assays to assess the cytotoxicity of this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Materials:

  • LDH cytotoxicity assay kit

  • Target cancer cell line and treatment media as described in the MTT assay protocol

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (usually a mixture of a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance from the absorbance of the treated and control samples. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Target cancer cell line and treatment media

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Signaling Pathways

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed Cells in 96-well Plate treat Treat with Flavonoid (Varying Concentrations) seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt collect Collect Supernatant incubate->collect incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt add_ldh Add LDH Reaction Mix collect->add_ldh incubate_ldh Incubate (30 min) add_ldh->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh experimental_workflow_apoptosis cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with Flavonoid seed->treat incubate Incubate treat->incubate harvest Harvest Adherent & Floating Cells incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate (15 min, Dark) stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway flavonoid Flavonoid (e.g., 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside) bcl2 Bcl-2/Bcl-xL Inhibition flavonoid->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL-R) flavonoid->death_receptor bax Bax/Bak Activation mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->bax cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation cas9->apoptosome cas3 Caspase-3 Activation (Executioner Caspase) apoptosome->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Application Notes and Protocols for Investigating the Mechanism of Action of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid isolated from Andrographis paniculata. While direct studies on its mechanism of action are limited, research on structurally similar flavonoids suggests potential therapeutic effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities. These effects are often mediated through the modulation of key cellular signaling pathways. This document provides a set of detailed protocols to investigate the plausible mechanisms of action of this compound based on the known activities of related compounds.

Hypothesized Mechanisms of Action

Based on the activities of structurally related flavonoids, the following mechanisms are proposed for investigation:

  • Neuroprotection: Modulation of CREB, BDNF, and AP-1 signaling pathways.

  • Anti-inflammatory and Antioxidant Effects: Inhibition of NF-κB and MAPK signaling pathways, and reduction of reactive oxygen species (ROS).

  • Anticancer Effects: Induction of apoptosis via the mitochondrial pathway, involving ROS generation and modulation of Bcl-2 family proteins.

Section 1: Neuroprotective Effects

Data Presentation: Quantitative Analysis of Neuroprotective Signaling

The following table summarizes hypothetical quantitative data from experiments investigating the effect of this compound on key neuroprotective signaling proteins. Data is presented as the relative protein expression or phosphorylation normalized to a loading control (e.g., β-actin or total protein) and expressed as a fold change relative to the untreated control.

Target ProteinTreatment Concentration (µM)Fold Change (Normalized Intensity)Standard Deviation
p-CREB (Ser133) 0 (Control)1.00± 0.09
11.52± 0.12
102.89± 0.21
503.45± 0.28
BDNF 0 (Control)1.00± 0.11
11.35± 0.10
102.10± 0.18
502.75± 0.22
c-Fos (AP-1) 0 (Control)1.00± 0.08
10.75± 0.06
100.42± 0.05
500.21± 0.03
Experimental Protocols

1.2.1. Western Blot Analysis of CREB Phosphorylation and BDNF Expression

This protocol details the procedure for assessing the activation of CREB and the expression of BDNF in neuronal cells (e.g., SH-SY5Y) treated with this compound.

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 6-well plates and culture until they reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for 24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-CREB (Ser133), total CREB, BDNF, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

1.2.2. AP-1 Transcription Factor Activity Assay

This protocol describes a reporter gene assay to measure the effect of the compound on AP-1 transcriptional activity.

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • After 24 hours, treat the cells with the test compound at various concentrations for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the AP-1 (firefly) luciferase activity to the Renilla luciferase activity.

Visualization

neuroprotective_pathway compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside creb CREB compound->creb Activates ap1 AP-1 compound->ap1 Inhibits stress Oxidative Stress / Neurotoxicity stress->ap1 Activates p_creb p-CREB creb->p_creb Phosphorylation bdnf BDNF p_creb->bdnf Increases Transcription survival Neuronal Survival and Growth bdnf->survival Promotes apoptosis Neuronal Apoptosis ap1->apoptosis Promotes

Caption: Proposed neuroprotective signaling pathway.

Section 2: Anti-inflammatory and Antioxidant Effects

Data Presentation: Quantitative Analysis of Anti-inflammatory and Antioxidant Markers

The following table presents hypothetical quantitative data on the effects of this compound on inflammatory and oxidative stress markers in LPS-stimulated macrophages (e.g., RAW 264.7).

MarkerTreatment Concentration (µM)Level (Fold Change vs. LPS Control)Standard Deviation
p-p65 (NF-κB) 0 (LPS Control)1.00± 0.15
10.68± 0.09
100.35± 0.05
500.18± 0.03
p-p38 (MAPK) 0 (LPS Control)1.00± 0.12
10.72± 0.08
100.41± 0.06
500.25± 0.04
Intracellular ROS 0 (LPS Control)1.00± 0.10
10.55± 0.07
100.28± 0.04
500.15± 0.02
Experimental Protocols

2.2.1. Western Blot for NF-κB and MAPK Signaling

This protocol is for assessing the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages and seed in 6-well plates.

    • Pre-treat cells with the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS) for 30 minutes.

  • Protein Extraction and Western Blotting:

    • Follow the protein extraction and western blotting procedures as described in Section 1.2.1.

    • Use primary antibodies against p-p65, total p65, p-p38, total p38, and a loading control.

2.2.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

  • Cell Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with the test compound and an ROS inducer (e.g., H₂O₂ or LPS).

  • ROS Detection:

    • Load cells with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.

Visualization

anti_inflammatory_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed RAW 264.7 cells treat Pre-treat with Compound start->treat stimulate Stimulate with LPS treat->stimulate western Western Blot for p-p65 & p-p38 stimulate->western ros ROS Assay (DCFH-DA) stimulate->ros

Caption: Experimental workflow for anti-inflammatory assays.

Section 3: Anticancer Effects

Data Presentation: Quantitative Analysis of Apoptosis Induction

The following table shows hypothetical data for apoptosis-related markers in a cancer cell line (e.g., HCT116) treated with the compound.

MarkerTreatment Concentration (µM)Measurement (Fold Change vs. Control)Standard Deviation
Mitochondrial Membrane Potential (ΔΨm) 0 (Control)1.00± 0.08
100.75± 0.06
500.42± 0.05
1000.21± 0.03
Caspase-3 Activity 0 (Control)1.00± 0.12
102.50± 0.20
504.80± 0.35
1006.20± 0.48
Bax/Bcl-2 Ratio 0 (Control)1.00± 0.15
102.10± 0.18
503.90± 0.30
1005.60± 0.42
Experimental Protocols

3.2.1. Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a fluorescent dye (e.g., TMRE or JC-1) to assess changes in mitochondrial membrane potential.

  • Cell Staining and Treatment:

    • Culture cancer cells (e.g., HCT116) in a 96-well plate.

    • Treat cells with the test compound for the desired time.

    • Stain cells with TMRE (tetramethylrhodamine, ethyl ester) or JC-1 dye.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.

3.2.2. Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis and Assay:

    • Treat cells with the compound, then lyse the cells.

    • Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

    • Measure the absorbance or fluorescence to determine caspase-3 activity.

3.2.3. Western Blot for Bcl-2 Family Proteins

This protocol is for determining the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Procedure:

    • Follow the western blotting protocol as described in Section 1.2.1.

    • Use primary antibodies against Bax, Bcl-2, and a loading control.

    • Calculate the Bax/Bcl-2 ratio from the quantified band intensities.

Visualization

apoptosis_pathway compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ros ROS Generation compound->ros Induces bax_bcl2 Bax/Bcl-2 Ratio ros->bax_bcl2 Increases Ratio mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bax_bcl2->mmp Leads to cyt_c Cytochrome c mmp->cyt_c Release of casp9 Caspase-9 cyt_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis.

developing a research protocol using 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authors: Gemini AI

Abstract

This document provides a comprehensive research protocol for investigating the biological activities of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid isolated from Andrographis paniculata.[1][2] Given the current lack of specific experimental data for this compound in publicly available literature, this protocol offers a series of established methodologies based on the known biological activities of structurally related flavonoids. The proposed investigations focus on the potential antioxidant, anti-inflammatory, and cytotoxic properties of this compound. Detailed experimental procedures are provided for in vitro assays, along with templates for data presentation and visualization of relevant signaling pathways. This protocol is intended to serve as a foundational guide for researchers initiating studies on this compound.

Compound Profile

CharacteristicValueReference
Compound Name This compound[3]
Synonym 8-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one[3]
Natural Source Andrographis paniculata[1][2]
CAS Number 710952-13-9[4]
Molecular Formula C22H22O11[1]
Molecular Weight 462.40 g/mol [1]

Proposed Areas of Investigation

Based on the known therapeutic properties of flavonoids, the following areas of investigation are proposed for this compound:

  • Antioxidant Activity: To determine the free radical scavenging potential.

  • Anti-inflammatory Activity: To assess the ability to modulate inflammatory responses in vitro.

  • Cytotoxic Activity: To evaluate the potential anticancer effects on various cancer cell lines.

Experimental Protocols

In Vitro Antioxidant Activity Assessment

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare serial dilutions of the compound to achieve a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of each concentration of the compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Use a suitable positive control, such as Ascorbic Acid or Quercetin, at the same concentrations.

  • Use a blank control containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

Hypothetical Data Presentation:

CompoundIC50 (µg/mL)
This compoundTo be determined
Ascorbic Acid (Positive Control)e.g., 8.5
In Vitro Anti-inflammatory Activity Assessment

3.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay determines the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Pre-treat the cells with the different concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells only) and a positive control group (cells with LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (B80452) in the samples by comparing the absorbance to a standard curve of sodium nitrite.

  • Calculate the percentage of inhibition of NO production.

  • Determine the IC50 value for NO inhibition.

Hypothetical Data Presentation:

CompoundIC50 for NO Inhibition (µM)
This compoundTo be determined
Dexamethasone (Positive Control)e.g., 15.2
In Vitro Cytotoxicity Assessment

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation, and thus the cytotoxic potential of a compound.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLaTo be determinede.g., 0.8
MCF-7To be determinede.g., 1.2
A549To be determinede.g., 1.5

Visualization of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on the known activities of similar flavonoids.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_cytotoxicity Cytotoxicity a1 DPPH Assay b1 LPS-stimulated RAW 264.7 cells b2 Griess Assay for NO b1->b2 c1 Cancer Cell Lines (HeLa, MCF-7, A549) c2 MTT Assay c1->c2 start 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside start->a1 start->b1 start->c1

Caption: Proposed experimental workflow for evaluating the biological activities of the compound.

nfkb_pathway compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ikk IKK compound->ikk Inhibits lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->inflammatory_genes Induces Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

mapk_pathway compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside mapk MAPK (p38, ERK, JNK) compound->mapk Inhibits Phosphorylation stress Cellular Stress / LPS mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylates mapkk->mapk Phosphorylates ap1 AP-1 mapk->ap1 Activates nucleus Nucleus ap1->nucleus Translocates to inflammatory_genes Inflammatory Genes nucleus->inflammatory_genes Induces Transcription

Caption: Potential modulation of the MAPK signaling pathway.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates death_receptor Death Receptor (e.g., Fas) casp8 Caspase-8 death_receptor->casp8 Activates casp8->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Potential induction of apoptosis via intrinsic and extrinsic pathways.

Concluding Remarks

The provided protocols and conceptual frameworks are designed to facilitate the initial biological evaluation of this compound. Researchers are encouraged to adapt and optimize these methodologies based on their specific experimental setups and objectives. The hypothetical data tables serve as a guide for data presentation and should be populated with experimentally derived results. The signaling pathway diagrams offer a visual representation of potential mechanisms of action that can be investigated further using techniques such as Western blotting and RT-PCR. As more data becomes available for this specific compound, this research protocol can be refined to incorporate more targeted and advanced experimental approaches.

References

Troubleshooting & Optimization

Technical Support Center: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a flavonoid glycoside.[1][2] It can be isolated from the herbs of Andrographis paniculata.[1]

Q2: What are the general steps involved in the extraction of this flavonoid glycoside?

A2: The general workflow for extracting flavonoid glycosides involves sample preparation (drying and grinding), extraction using a suitable solvent and method, filtration, and concentration of the extract. Further purification steps like column chromatography may be necessary to isolate the pure compound.

Q3: Which solvents are most effective for extracting flavonoid glycosides like this one?

A3: Flavonoid glycosides are relatively polar. Therefore, polar solvents are generally used for their extraction. The most common and effective solvents are mixtures of ethanol (B145695) or methanol (B129727) with water.[3][4][5] The water content in the solvent mixture can improve extraction efficiency by swelling the plant material, which increases the contact surface area.[6] For less polar flavonoids, solvents like chloroform, acetone, and ethyl acetate (B1210297) are used.[4]

Q4: What are the common modern extraction techniques that can be used?

A4: Modern extraction techniques are often more efficient than traditional methods.[7][8] These include:

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[7]

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent.

Q5: How can I optimize the extraction yield?

A5: Optimization involves systematically adjusting various parameters. Key factors that influence extraction yield include the type of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and extraction time.[7][8] Statistical methods like Response Surface Methodology (RSM) can be employed to efficiently find the optimal conditions with a reduced number of experiments.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for the target glycoside. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 3. Poor Sample Preparation: The plant material may not be ground to a fine enough powder, limiting solvent penetration. 4. Degradation of the Compound: High temperatures or prolonged extraction times can lead to the degradation of flavonoids.1. Solvent Optimization: Test different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 90%).[5][9] For flavonoid glycosides, a mixture is often more effective than a pure solvent.[6] 2. Parameter Optimization: Systematically vary the temperature (e.g., 40-60°C), time (e.g., 30-90 minutes), and solid-to-liquid ratio (e.g., 1:10 to 1:50 g/mL).[9][10] 3. Improve Grinding: Ensure the plant material is finely powdered to increase the surface area for extraction. 4. Control Conditions: Use moderate temperatures and avoid excessively long extraction times. Consider using extraction methods that operate at lower temperatures.
Presence of Impurities in the Extract 1. Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. Presence of Chlorophyll (B73375): This is a common impurity when extracting from leaves.1. Solvent Partitioning: After initial extraction, perform liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane (B92381), ethyl acetate) to separate compounds based on their solubility.[5] 2. Defatting Step: Pre-extract the dried plant material with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction.[5] 3. Chromatography: Utilize column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) for further purification.[3][11]
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Experimental Conditions: Minor variations in extraction parameters can lead to different yields.1. Standardize Plant Material: Use plant material from the same source and batch if possible. Dry and store it under consistent conditions. 2. Maintain Strict Protocols: Ensure all extraction parameters (solvent concentration, temperature, time, etc.) are kept consistent for each experiment.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Dry the plant material (Andrographis paniculata) in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 200 mL of 70% aqueous ethanol (a solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and the sonication time to 45 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica gel or macroporous resin) and a mobile phase gradient of increasing polarity.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered material in a microwave extraction vessel.

    • Add 100 mL of 60% aqueous methanol (solid-to-liquid ratio of 1:20 g/mL).

    • Set the microwave power to 400 W and the extraction time to 10 minutes.

  • Filtration and Concentration:

    • Filter the extract and concentrate it using a rotary evaporator as described in Protocol 1.

Quantitative Data Summary

Table 1: Influence of Solvent Concentration on Flavonoid Yield

Solvent (Aqueous)Concentration (%)Relative Yield (%)
Ethanol5085
Ethanol70100
Ethanol9080
Methanol5088
Methanol7095
Methanol9075

Note: Relative yields are illustrative and will vary depending on the specific plant material and other extraction conditions.

Table 2: Effect of Temperature and Time on Extraction Efficiency

Temperature (°C)Time (min)Relative Yield (%)
403070
406080
503085
5060100
603090
606095 (potential for degradation)

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material (Andrographis paniculata) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solid-Liquid Extraction (e.g., UAE or MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Chromatography) concentration->purification final_product Isolated Compound purification->final_product

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Logic start Low Extraction Yield? check_solvent Is the solvent polarity optimal? start->check_solvent Yes adjust_solvent Adjust solvent polarity (e.g., change ethanol/water ratio) check_solvent->adjust_solvent No check_params Are extraction parameters optimized? check_solvent->check_params Yes success Yield Improved adjust_solvent->success adjust_params Optimize temperature, time, and solid-to-liquid ratio check_params->adjust_params No check_prep Is sample preparation adequate? check_params->check_prep Yes adjust_params->success adjust_prep Ensure fine grinding of plant material check_prep->adjust_prep No adjust_prep->success

Caption: A logical troubleshooting guide for addressing low extraction yields.

References

Technical Support Center: Optimizing HPLC Separation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and its potential isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of flavonoid glycoside isomers.

Question: Why am I experiencing poor resolution or co-elution of my this compound isomers?

Answer:

Poor resolution is a common challenge when separating structurally similar isomers. Several factors can be optimized to improve separation.

Initial Checks:

  • Column Health: Ensure your column is not degraded or contaminated. A decline in performance can lead to broader peaks and loss of resolution.

  • System Suitability: Verify your HPLC system is functioning correctly by running a standard mixture with known separation characteristics.

Optimization Strategies:

  • Mobile Phase Composition: The choice of organic solvent and the use of acidic modifiers are critical.

    • Organic Solvent: Acetonitrile (B52724) often provides better selectivity for flavonoids compared to methanol (B129727).

    • Acidic Modifier: Adding 0.1% formic acid or acetic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[1]

  • Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the separation of closely eluting isomers.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. Increasing the column temperature (e.g., to 30°C or 40°C) can decrease viscosity, leading to sharper peaks and potentially better resolution.[1][2] However, the effect of temperature on selectivity can vary, so it should be systematically evaluated.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, which may lead to improved separation.[1]

Question: My peaks are exhibiting tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification.

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Free silanol (B1196071) groups on the surface of C18 columns can interact with the hydroxyl groups of flavonoids, causing peak tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to minimize these interactions.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent.[1]

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak fronting can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Question: I am observing inconsistent and drifting retention times. What are the possible causes and solutions?

Answer:

Fluctuating retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase before each injection.

    • Solution: Increase the column equilibration time between runs.[1]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention times.

    • Solution: Ensure accurate and consistent mobile phase preparation and use sealed solvent reservoirs.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant temperature.[1]

  • HPLC Pump Issues: Leaks or malfunctioning check valves in the pump can cause an inconsistent flow rate.

    • Solution: Perform regular maintenance on the HPLC pump.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: A good starting point would be a reversed-phase C18 column with a gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B. A starting gradient could be 10-40% B over 30 minutes. The column temperature can be initially set to 30°C and the flow rate to 1.0 mL/min.

Q2: How does the position of the O-glucoside group affect the separation of isomers?

A2: The position of the glycosidic linkage significantly impacts the polarity of the flavonoid. In reversed-phase HPLC, isomers with different glycosylation positions will have different retention times. Generally, flavonoids with a sugar moiety at the 8-C position elute faster than those with the sugar at the 6-C position.[2] The specific elution order of O-glucoside positional isomers will depend on the overall polarity of the molecule and its interaction with the stationary phase.

Q3: What type of HPLC column is best suited for separating flavonoid glycoside isomers?

A3: Reversed-phase C18 columns are the most commonly used and are a good starting point. For potentially better selectivity, especially with closely related isomers, phenyl-hexyl or biphenyl (B1667301) stationary phases can be considered as they offer different retention mechanisms through pi-pi interactions with the aromatic rings of the flavonoids.

Q4: How can I confirm the identity of the separated isomeric peaks?

A4: Mass spectrometry (MS) coupled with HPLC (LC-MS) is the most definitive method for identifying isomers. By analyzing the fragmentation patterns, it is often possible to distinguish between positional isomers. If authentic standards are available, comparing retention times and co-injecting the standard with the sample can confirm peak identity.

Experimental Protocols

Protocol 1: HPLC Method Development for the Separation of this compound Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound and its potential positional isomers.

1. Initial Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Gradient: 10% to 40% B in 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) monitoring at 280 nm and 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

2. Optimization Steps:

  • Gradient Optimization:

    • If resolution is poor, flatten the gradient (e.g., 15-35% B over 40 minutes).

    • If run time is too long and separation is good, shorten the gradient (e.g., 10-50% B over 20 minutes).

  • Temperature Optimization:

    • Analyze the sample at different temperatures (e.g., 25°C, 35°C, 40°C) while keeping other parameters constant.

    • Evaluate the effect on resolution and peak shape. An increase in temperature often leads to sharper peaks.[2]

  • Flow Rate Optimization:

    • If co-elution is observed, decrease the flow rate (e.g., to 0.8 mL/min) to see if resolution improves.

  • Organic Solvent Screening:

    • If acetonitrile does not provide adequate separation, methanol can be evaluated as the organic modifier (Mobile Phase B: 0.1% formic acid in methanol).

Data Presentation:

The results of the optimization experiments should be summarized in tables for easy comparison.

Table 1: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2515.215.81.2
3014.515.01.4
3513.814.21.6
4013.113.41.5

Table 2: Effect of Gradient Slope on Resolution

Gradient (%B in min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
10-40% in 30 min14.515.01.4
15-35% in 40 min18.218.91.8
10-50% in 20 min12.112.51.1

Visualizations

HPLC_Optimization_Workflow start Start: Poor Isomer Separation check_column Check Column Health & System Suitability start->check_column optimize_gradient Optimize Gradient Program (Shallow Gradient) check_column->optimize_gradient If system is OK optimize_temp Optimize Column Temperature (e.g., 30-40°C) optimize_gradient->optimize_temp If resolution still poor end_good Achieved Baseline Separation optimize_gradient->end_good Resolution > 1.5 optimize_flow Optimize Flow Rate (e.g., 0.8 mL/min) optimize_temp->optimize_flow If co-elution persists optimize_temp->end_good Resolution > 1.5 change_solvent Screen Organic Solvent (Methanol vs. Acetonitrile) optimize_flow->change_solvent If selectivity is the issue optimize_flow->end_good Resolution > 1.5 change_solvent->end_good Resolution > 1.5 end_bad Further Method Development Needed change_solvent->end_bad No improvement

Caption: Workflow for optimizing HPLC separation of flavonoid isomers.

Troubleshooting_Decision_Tree start Problem with HPLC Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Fluctuation? start->retention_time resolution Poor Resolution? start->resolution tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting Yes equilibrate Increase Column Equilibration Time retention_time->equilibrate Yes optimize_method Refer to Method Optimization Workflow resolution->optimize_method Yes add_acid Add 0.1% Formic Acid to Mobile Phase tailing->add_acid Yes reduce_conc Reduce Sample Concentration tailing->reduce_conc If tailing persists change_solvent Dissolve Sample in Initial Mobile Phase fronting->change_solvent Yes flush_column Flush Column reduce_conc->flush_column If still tailing check_mp Check Mobile Phase Preparation equilibrate->check_mp If problem continues use_oven Use Column Oven check_mp->use_oven If still fluctuating

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the isolation and purification of this flavonoid glycoside from natural sources, such as Andrographis paniculata.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification process, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Flavonoid glycosides are generally polar. Use polar solvents like methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols for extraction. Consider sequential extraction with solvents of increasing polarity to enrich the flavonoid glycoside fraction.
Degradation during extraction.Avoid prolonged exposure to high temperatures, as this can lead to the degradation of flavonoids.[1][2] If using heat, maintain a temperature below 60°C.
Incomplete extraction.Increase the extraction time or the number of extraction cycles. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Poor Separation in Column Chromatography Inappropriate stationary phase.For polar flavonoid glycosides, polyamide and Sephadex LH-20 columns can be very effective in addition to silica (B1680970) gel.[1][3] Reversed-phase C18 silica is another option.
Incorrect mobile phase polarity.For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increasing the polarity with a polar solvent (e.g., methanol) is typically effective for separating flavonoid glycosides.[4]
Co-elution of similar compounds.If compounds have very similar polarities, consider using High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) for finer separation.[5][6][7][8][9][10]
Sample overloading.Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight.
Peak Tailing or Fronting in HPLC Inappropriate mobile phase pH.Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape for phenolic compounds.
Column degradation.The stationary phase may be degrading. Replace the column if performance does not improve with cleaning.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent to ensure good peak shape.
Compound Instability/Degradation Exposure to light or heat.Flavonoids can be sensitive to light and heat.[11] Protect samples from direct light and avoid high temperatures during all purification and storage steps.
pH instability.Extremes of pH can cause degradation. Maintain a neutral or slightly acidic pH during purification and storage.
Difficulty in Crystallization Presence of impurities.Further purify the compound using techniques like preparative HPLC to achieve higher purity.
Incorrect solvent system.Screen a variety of solvents and solvent mixtures to find a suitable system where the compound has low solubility at a lower temperature and higher solubility at an elevated temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from Andrographis paniculata?

A1: A common and effective method is to start with a maceration or Soxhlet extraction of the dried, powdered plant material with a polar solvent like methanol or 80% ethanol.[7] This will extract a broad range of polar compounds, including flavonoid glycosides.

Q2: I have a complex crude extract. How can I best enrich the flavonoid glycoside fraction before final purification?

A2: You can perform a liquid-liquid partitioning of your crude extract. After dissolving the extract in water or an aqueous alcohol solution, you can sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

Q3: What are the key parameters to optimize for High-Speed Counter-Current Chromatography (HSCCC) separation of flavonoid glycosides?

A3: The most critical parameter for a successful HSCCC separation is the selection of a suitable two-phase solvent system. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0. Common solvent systems for flavonoid glycosides include ethyl acetate/n-butanol/water and n-hexane/ethyl acetate/methanol/water mixtures.[5][6][8][9][10] Other important parameters to optimize are the flow rate of the mobile phase and the rotational speed of the centrifuge.

Q4: My purified compound appears to be degrading over time. What are the recommended storage conditions?

A4: this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound as a solid in a tightly sealed container at -20°C.[1] If in solution, use a non-reactive solvent and store at low temperatures, protected from light.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of the purified compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, which will also provide the UV spectrum of the compound.

Quantitative Data Summary

The following table summarizes typical purification data for flavonoid glycosides from plant extracts, providing a general benchmark for researchers. Note that specific yields and purities will vary depending on the plant source and the purification methods employed.

Purification StepStarting MaterialCompound(s) PurifiedYieldPurityReference
HSCCC600 mg crude extract from Psidium guajava leavesHyperoside, Isoquercitrin, Reynoutrin, etc.15.3 mg - 105.6 mg>95%[5]
HSCCC & Prep-HPLC1.0 g n-butanol extract from Lonicera japonica leavesLonicerin, Rutin, Rhoifolin, Luteoloside, etc.Not specified>94%[7]
HSCCC500 mg crude extract from Trollius ledebouriOrientin, Vitexin, Quercetin-3-O-neohesperidoside9.3 mg - 95.8 mg>97%[8]

Experimental Protocols

General Protocol for Extraction and Preliminary Fractionation

  • Extraction: Macerate 1 kg of dried, powdered Andrographis paniculata with 80% ethanol (3 x 5 L, each for 24 hours) at room temperature.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Suspension: Suspend the crude extract in 500 mL of water.

  • Liquid-Liquid Partitioning: Sequentially partition the aqueous suspension with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).

  • Fraction Concentration: Concentrate each fraction under reduced pressure. The ethyl acetate and n-butanol fractions are expected to be enriched in flavonoid glycosides.

General Protocol for Column Chromatography Purification

  • Stationary Phase: Pack a glass column with silica gel (200-300 mesh) in a non-polar solvent (e.g., dichloromethane).

  • Sample Loading: Dissolve the enriched fraction (e.g., ethyl acetate fraction) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% dichloromethane and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, and so on, up to 100% methanol).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the target compound and concentrate under reduced pressure.

General Protocol for Preparative HPLC (Prep-HPLC)

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and methanol or acetonitrile (B52724) (B), both containing a small amount of acid (e.g., 0.1% formic acid).

  • Elution: Use a gradient elution, for example, starting with 10% B and increasing to 70% B over 40 minutes.

  • Sample Injection: Dissolve the partially purified sample in the initial mobile phase and inject it onto the column.

  • Fraction Collection: Collect the peak corresponding to the target compound based on the retention time determined from analytical HPLC.

  • Final Processing: Concentrate the collected fraction to obtain the purified compound.

Visualizations

Experimental_Workflow Start Dried Plant Material (Andrographis paniculata) Extraction Extraction (e.g., 80% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning Enriched_Fraction Enriched Flavonoid Glycoside Fraction (EtOAc or n-BuOH) Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel, Polyamide, or Sephadex LH-20) Enriched_Fraction->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified Final_Purification Final Purification (Prep-HPLC or HSCCC) Partially_Purified->Final_Purification Pure_Compound Pure 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Final_Purification->Pure_Compound Analysis Structural Elucidation & Purity Check (NMR, MS, HPLC) Pure_Compound->Analysis

Caption: A generalized experimental workflow for the purification of flavonoid glycosides.

Troubleshooting_Logic Problem Poor Separation in Column Chromatography Cause1 Inappropriate Stationary Phase Problem->Cause1 Cause2 Incorrect Mobile Phase Problem->Cause2 Cause3 Co-elution of Similar Compounds Problem->Cause3 Solution1 Try Polyamide, Sephadex LH-20, or Reversed-Phase C18 Cause1->Solution1 Solution2 Optimize Solvent Gradient (e.g., DCM/MeOH or EtOAc/MeOH) Cause2->Solution2 Solution3 Use Prep-HPLC or HSCCC Cause3->Solution3

Caption: A troubleshooting flowchart for poor separation in column chromatography.

References

Technical Support Center: Stability of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in various solution-based experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, a flavonoid glycoside, is primarily affected by three main factors: pH, temperature, and light exposure. Flavonoids, in general, are susceptible to degradation under certain conditions, which can impact experimental outcomes.

Q2: How does pH affect the stability of this flavonoid glucoside?

A2: Flavonoid glucosides are typically more stable in acidic to neutral solutions. Alkaline conditions (pH > 7) can lead to rapid degradation. It is advisable to maintain the pH of your solution below 7 to minimize degradation. However, extremely acidic conditions can catalyze the hydrolysis of the 8-O-glucoside bond, cleaving the sugar moiety and yielding the aglycone.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of flavonoid glucosides. For short-term storage, it is recommended to keep solutions at 4°C. For long-term storage, solutions should be stored at -20°C or below. During experiments, it is crucial to minimize exposure to high temperatures unless it is a specific requirement of the protocol. Glycosylated flavonoids are generally more thermally stable than their corresponding aglycones.

Q4: Can light exposure affect the stability of this compound?

A4: Yes, exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of flavonoids. To mitigate this, always store solutions of this compound in amber-colored vials or wrap containers in aluminum foil to protect them from light.

Q5: What are the common degradation pathways for this compound in solution?

A5: The primary degradation pathway for this compound is the hydrolysis of the O-glycosidic bond, which results in the formation of its aglycone, 5,8,4'-Trihydroxy-7-methoxyflavone, and a glucose molecule. This can be catalyzed by strong acids or enzymes. Other degradation processes can also occur, particularly at high pH and temperature, leading to the opening of the heterocyclic C-ring and further decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid color change or loss of compound in solution. High pH: The solution may be alkaline, leading to rapid degradation.Adjust the pH of the solution to a slightly acidic or neutral range (pH 4-6). Use appropriate buffers to maintain a stable pH.
High Temperature: The solution may have been exposed to excessive heat.Store stock solutions at -20°C or below. During experiments, keep samples on ice when not in use.
Light Exposure: The solution may have been exposed to direct light for extended periods.Store solutions in amber vials or protect them from light using aluminum foil.
Formation of a precipitate in the solution. Low Solubility: The concentration of the flavonoid may exceed its solubility in the chosen solvent.Use a co-solvent such as DMSO or ethanol (B145695) to increase solubility. Prepare a more diluted solution.
Degradation Products: The precipitate could be insoluble degradation products.Analyze the precipitate to identify its composition. Optimize storage conditions (pH, temperature, light) to prevent degradation.
Inconsistent results in bioassays. Compound Degradation: The active compound may be degrading over the course of the experiment.Prepare fresh solutions for each experiment. Monitor the stability of the compound under your specific assay conditions using a suitable analytical method like HPLC.
Hydrolysis to Aglycone: The observed activity might be due to the aglycone, not the glucoside.Analyze your solution for the presence of the aglycone. If hydrolysis is occurring, adjust the experimental conditions (e.g., pH) to minimize it, unless the aglycone is the intended active form.
Unexpected peaks in analytical chromatograms (e.g., HPLC). Degradation Products: New peaks may correspond to degradation products.Compare the chromatogram of a freshly prepared solution with that of an aged or stressed sample to identify degradation peaks.
Contamination: The sample may be contaminated.Ensure the purity of your starting material and use high-purity solvents.

Data on Factors Affecting Flavonoid Glucoside Stability

Parameter Condition General Effect on Stability Observed Outcome
pH Acidic (pH < 7)Generally stable, but very low pH can cause hydrolysis.Slower degradation rate.
Alkaline (pH > 7)Prone to rapid degradation.Increased degradation rate.
Temperature Low (≤ 4°C)Stable for short to medium-term storage.Minimal degradation.
High (> 40°C)Accelerated degradation.Significant loss of compound over time.
Light Dark StorageStable.Minimal degradation.
UV/Visible Light ExposurePhotodegradation can occur.Formation of degradation products and loss of parent compound.

Experimental Protocols

Protocol 1: Assessment of pH Stability
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.

  • Quenching and Analysis: Immediately quench any reaction by adding an equal volume of cold methanol or another suitable organic solvent. Analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the flavonoid glucoside.

  • Data Analysis: Plot the concentration of the compound against time for each pH to determine the degradation kinetics.

Protocol 2: Evaluation of Thermal Stability
  • Sample Preparation: Prepare a solution of this compound in a buffered solution at a stable pH (e.g., pH 5).

  • Temperature Conditions: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, and 80°C) in the dark.

  • Time-Point Analysis: At specified time intervals, remove a vial from each temperature condition.

  • Quenching and Analysis: Immediately cool the sample on ice and analyze its content using HPLC.

  • Data Analysis: Determine the degradation rate at each temperature to understand the thermal lability of the compound.

Protocol 3: Photostability Assessment
  • Sample Preparation: Prepare a solution of the flavonoid glucoside in a transparent solvent and a stable pH buffer.

  • Light Exposure: Place the solution in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) and temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Time-Point Analysis: At regular intervals, take aliquots from both the exposed and control samples.

  • Analysis: Analyze the samples by HPLC to measure the extent of photodegradation.

  • Data Analysis: Compare the degradation in the light-exposed sample to the control to determine the photostability.

Visualizations

degradation_pathway Flavonoid_Glucoside 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Aglycone 5,8,4'-Trihydroxy-7-methoxyflavone (Aglycone) Flavonoid_Glucoside->Aglycone Hydrolysis (Acidic or Enzymatic) Glucose Glucose Flavonoid_Glucoside->Glucose Hydrolysis Degradation_Products Further Degradation Products Aglycone->Degradation_Products High pH, Temp, Light

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution of Flavonoid Glucoside Working_Solutions Prepare Working Solutions in Different Buffers/Conditions Stock_Solution->Working_Solutions Incubate Incubate under Controlled Conditions (pH, Temp, Light) Working_Solutions->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Quench Quench Reaction Sampling->Quench HPLC Analyze by HPLC Quench->HPLC Kinetics Determine Degradation Kinetics and Half-life HPLC->Kinetics

Caption: General experimental workflow for stability testing.

preventing degradation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (CAS No. 710952-13-9) during storage.[1][2][3] This flavonoid glycoside, isolated from Andrographis paniculata, requires careful handling to maintain its structural integrity and biological activity.[4][5][6][]

Troubleshooting Guide: Degradation During Storage

This guide addresses common issues encountered during the storage of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing, browning) Oxidation or photodegradation. Exposure to light, oxygen, or elevated temperatures can accelerate these processes in flavonoids.[8][9]Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed. Store at recommended low temperatures.
Reduced Potency or Activity in Assays Chemical degradation, such as hydrolysis of the glycosidic bond or cleavage of the flavonoid rings. This can be influenced by pH, temperature, and the presence of enzymes.[8][10]Verify the pH of your solvent or buffer system; flavonoids can be unstable in alkaline conditions.[10] Use freshly prepared solutions. For long-term storage, store the compound in a solid, lyophilized form.
Appearance of Additional Peaks in HPLC/UPLC Analysis Degradation of the parent compound into smaller molecules or isomers. Common degradation products of flavonoids include phenolic acids.[8]Analyze the degradation products by LC-MS to identify their structures. Review storage conditions and handling procedures to identify the source of degradation. Implement stricter environmental controls (light, temperature, oxygen).
Poor Solubility or Precipitation from Solution Aggregation of the molecule or degradation into less soluble compounds. Changes in pH or solvent composition during storage can also affect solubility.Re-dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO, methanol) before diluting with aqueous buffers. Ensure the final pH of the solution is within a stable range for the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at -20°C or -80°C in a tightly sealed, amber vial to protect it from light. To prevent oxidation, it is best to store it under an inert atmosphere (argon or nitrogen).

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or methanol (B129727). Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment due to the potential for hydrolysis, especially at neutral or alkaline pH.

Q3: What factors can cause the degradation of this flavonoid glycoside?

A3: Several factors can contribute to the degradation of flavonoid glycosides:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[8][10]

  • Light: Exposure to UV or visible light can lead to photodegradation.[8]

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[8]

  • Enzymes: If the storage medium is contaminated with enzymes like glycosidases, the glycosidic bond can be cleaved.[10]

Q4: How can I detect degradation of my compound?

A4: The most common method for detecting degradation is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a UV or DAD detector.[11][12] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the degradation products.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, general flavonoid degradation suggests two primary routes:

  • Hydrolysis of the 8-O-glucoside bond: This would yield the aglycone (5,8,4'-Trihydroxy-7-methoxyflavone) and a glucose molecule.

  • Cleavage of the flavonoid C-ring: This can lead to the formation of simpler phenolic acids.[8]

Experimental Protocols

Protocol 1: Stability Assessment using HPLC

Objective: To determine the stability of this compound under different storage conditions.

Methodology:

  • Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Aliquot the stock solution into amber HPLC vials.

  • Store the vials under different conditions (e.g., 4°C, room temperature, 40°C; protected from light vs. exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically between 260-350 nm for flavonoids).[12]

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the initial (time 0) peak area.

Visualizations

Potential Degradation Pathway

parent 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside aglycone Aglycone: 5,8,4'-Trihydroxy-7-methoxyflavone parent->aglycone Hydrolysis glucose Glucose parent->glucose Hydrolysis phenolic_acids Phenolic Acids aglycone->phenolic_acids Ring Cleavage (Oxidation)

Caption: Potential degradation pathways of the flavonoid glycoside.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) aliquot Aliquot into Amber Vials prep->aliquot cond1 4°C, Dark aliquot->cond1 cond2 25°C, Dark aliquot->cond2 cond3 25°C, Light aliquot->cond3 cond4 40°C, Dark aliquot->cond4 hplc HPLC Analysis (Time Points: 0, 24, 48h...) cond1->hplc cond2->hplc cond3->hplc cond4->hplc data Calculate % Degradation hplc->data

Caption: Workflow for assessing the stability of the compound.

Troubleshooting Logic for Compound Degradation

r_node r_node start Degradation Observed in HPLC? check_storage Review Storage Conditions? start->check_storage Yes check_solution Solution or Solid Form? check_storage->check_solution solid Solid check_solution->solid Solid solution Solution check_solution->solution Solution solid_actions Store at -20°C or lower Use inert gas Protect from light solid->solid_actions solution_actions Check solvent purity & pH Aliquot to avoid freeze-thaw Prepare fresh working solutions solution->solution_actions

Caption: Decision tree for troubleshooting compound degradation.

References

troubleshooting poor signal in mass spectrometry of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity during the mass spectrometry analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a lack of signal, it is crucial to systematically verify the core components of your LC-MS system.

  • Sample Integrity: Ensure the compound has not degraded. Prepare a fresh sample from your stock to rule out stability issues.[1]

  • System Functionality: Confirm that the LC-MS system is operational. This can be done by injecting a well-characterized, reliable standard to ensure the instrument is capable of producing a signal.

  • Mobile Phase and Solvents: Double-check the composition and preparation of your mobile phases. Ensure they are correctly mixed and that the bottles are not empty. Using high-purity, MS-grade solvents is essential to minimize background noise.[1]

  • MS Status: Check the mass spectrometer's status for any error messages. Ensure that the spray is stable and consistent. A visual inspection of the electrospray needle can be helpful.[2]

Q2: My signal for this compound is weak and inconsistent. How can I improve the ionization efficiency?

A2: Poor ionization is a common cause of weak signals for flavonoids. Several factors can be optimized to enhance the ionization of your target molecule.

  • Ionization Mode: Electrospray ionization (ESI) is generally the preferred method for flavonoids.[1] For many flavonoids, positive ion mode offers higher sensitivity.[1] However, it is advisable to test both positive and negative ion modes to determine the optimal polarity for this specific compound.

  • Mobile Phase Additives: The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase can significantly improve protonation in positive ion mode, leading to a stronger signal.[1][3][4] Conversely, a small amount of a weak base like ammonium (B1175870) acetate (B1210297) can aid in deprotonation for negative ion mode.

  • Ion Source Parameters: Fine-tuning the ion source parameters is critical. This includes optimizing the capillary voltage, nebulizing gas flow, and drying gas temperature and flow to ensure efficient desolvation and ion formation.[1][5][6]

Q3: I suspect matrix effects are suppressing my signal. How can I identify and mitigate this issue?

A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[3] This is a significant issue in complex matrices like plant extracts or biological fluids.[3]

  • Identification: A post-column infusion experiment can be conducted to identify regions of ion suppression in your chromatogram.[3] This involves infusing a constant flow of your analyte solution into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal of your analyte indicate where matrix components are eluting and causing suppression.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize your HPLC method to separate the analyte from the interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.[1][3]

    • Sample Preparation: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is a common and effective method for removing interfering compounds before LC-MS analysis.[3]

    • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[1]

    • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to your samples can also help to correct for matrix effects.[1]

Q4: I am seeing significant in-source fragmentation of the glycoside. How can I control this?

A4: In-source fragmentation is the breakdown of the analyte in the ion source before mass analysis, which can complicate spectra and lead to inaccurate quantification.[3] For flavonoid glycosides, this often manifests as the loss of the sugar moiety.

  • Gentler Ionization Conditions: Reducing the fragmentor or capillary voltage can minimize the energy transferred to the ions in the source, thereby reducing in-source fragmentation.

  • Source Temperature: Lowering the source temperature can also lead to "softer" ionization and less fragmentation.

  • Tandem Mass Spectrometry (MS/MS): If in-source fragmentation cannot be completely eliminated, using MS/MS can provide more specific and reliable quantification. By selecting the precursor ion (the intact glycoside) and monitoring a specific fragment ion, you can improve selectivity and reduce the impact of in-source fragmentation on your results. The loss of the sugar moiety is a key diagnostic fragmentation for flavonoid glycosides.[3][7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor signal intensity for this compound in your mass spectrometry experiments.

TroubleshootingWorkflow start Poor or No Signal Observed check_system Initial System Checks (Fresh Sample, Known Standard, Mobile Phase) start->check_system signal_ok Signal Restored? check_system->signal_ok optimize_ionization Optimize Ionization Efficiency signal_ok->optimize_ionization No end_success Successful Analysis signal_ok->end_success Yes check_mode Test Positive & Negative Ion Modes optimize_ionization->check_mode adjust_additives Adjust Mobile Phase Additives (e.g., 0.1% Formic Acid) check_mode->adjust_additives tune_source Fine-Tune Source Parameters (Voltage, Gas Flows, Temp) adjust_additives->tune_source signal_improved Signal Improved? tune_source->signal_improved address_matrix Investigate Matrix Effects signal_improved->address_matrix No signal_improved->end_success Yes post_column_infusion Post-Column Infusion Experiment address_matrix->post_column_infusion improve_cleanup Improve Sample Cleanup (SPE) post_column_infusion->improve_cleanup optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_is Use Internal Standard optimize_chrom->use_is signal_stable Signal Stable & Reproducible? use_is->signal_stable control_fragmentation Address In-Source Fragmentation signal_stable->control_fragmentation No signal_stable->end_success Yes gentler_conditions Use Gentler Source Conditions (Lower Voltage/Temp) control_fragmentation->gentler_conditions use_msms Utilize MS/MS for Quantification gentler_conditions->use_msms end_further_investigation Further Investigation Required use_msms->end_further_investigation

Caption: Troubleshooting workflow for poor mass spectrometry signal.

Potential Fragmentation Pathway

Understanding the fragmentation pattern of this compound is essential for method development and data interpretation, especially when using MS/MS. The primary fragmentation event is typically the cleavage of the glycosidic bond.

FragmentationPathway parent [M+H]+ 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside aglycone [Aglycone+H]+ 5,8,4'-Trihydroxy-7-methoxyflavone parent->aglycone - C6H10O5 glucose Neutral Loss of Glucose (162 Da) parent->glucose glucose->aglycone

References

Technical Support Center: HPLC Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification.[1] For this compound, a flavonoid glycoside, peak tailing often arises from secondary interactions with the stationary phase or other instrumental factors. This guide provides a systematic approach to identify and resolve these issues.

Initial Assessment Workflow

Before proceeding with extensive troubleshooting, it is crucial to determine if the issue is chemical or mechanical in nature.

start Peak Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks instrument_issues Investigate Instrumental Issues: - Extra-column volume - Leaks - Column void/contamination check_all_peaks->instrument_issues Yes specific_peak_tailing Focus on Analyte-Specific Issues: - Secondary Interactions - Mobile Phase Effects - Metal Chelation check_all_peaks->specific_peak_tailing No

Caption: Initial troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this flavonoid glycoside is typically caused by a combination of factors:

  • Secondary Silanol (B1196071) Interactions: The free hydroxyl groups on the flavonoid structure can interact with residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions are a primary cause of peak tailing for polar and basic compounds.[3][4] At a mobile phase pH above 3, silanol groups can become ionized and interact strongly with the analyte.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's phenolic hydroxyl groups, it can exist in both ionized and unionized forms, leading to peak distortion.[2][5][6]

  • Metal Contamination: Flavonoids with catechol-like structures can chelate with metal ions (e.g., iron, aluminum) present in the HPLC system (column packing, frits, tubing) or in the sample matrix.[7][8] This can lead to the formation of complexes with different retention characteristics, causing peak tailing.

  • Instrumental Effects: Issues such as excessive extra-column volume (long tubing, large detector cell), poor connections, or a void at the head of the column can cause band broadening and peak tailing for all compounds in the chromatogram.[9][10][11]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape.[12]

Q2: How can I mitigate secondary interactions with the stationary phase?

Addressing secondary silanol interactions is a critical step in improving the peak shape of flavonoids.

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to between 2.5 and 3.5) with an acidic modifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, reducing their interaction with the analyte.[13][14]

  • Use of End-Capped Columns: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, significantly reducing their activity.[13]

  • Mobile Phase Additives: In some cases, a small amount of a basic compound like triethylamine (B128534) (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites. However, this approach is less common with modern columns and can suppress MS ionization.

Q3: What is the optimal mobile phase pH for analyzing this compound?

The optimal pH will depend on the specific column and analytical goals. However, a general strategy is to work at a pH that is at least one to two units away from the analyte's pKa to ensure it is in a single ionic form.[6][14] For flavonoids, which are acidic, a low mobile phase pH (e.g., pH 2.5-3.5) is often beneficial.[13] This ensures that the phenolic hydroxyl groups are protonated, minimizing ionization and secondary interactions.

Q4: Can metal chelation be a problem, and how can it be addressed?

Yes, metal chelation can contribute to peak tailing.[8] If you suspect metal contamination, you can try the following:

  • Use a Metal-Free or PEEK-Lined HPLC System: This minimizes contact of the sample and mobile phase with stainless steel components.

  • Add a Chelating Agent to the Mobile Phase: A low concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase to bind any free metal ions.

  • Sample Pre-treatment: If the metal contamination is suspected to originate from the sample, a sample clean-up step using solid-phase extraction (SPE) may be beneficial.

Quantitative Data Summary

The following table provides illustrative data on how different mobile phase conditions can affect the peak shape (asymmetry factor) of a typical flavonoid glycoside. Note: This data is representative and actual results may vary depending on the specific column and HPLC system.

Mobile Phase CompositionpHTailing Factor (Tf)Observations
60:40 Methanol:Water6.51.8Significant peak tailing observed.
60:40 Methanol:Water + 0.1% Formic Acid2.81.2Peak shape significantly improved.
60:40 Acetonitrile (B52724):Water6.51.7Tailing still present.
60:40 Acetonitrile:Water + 0.1% Formic Acid2.81.1Best peak symmetry achieved.
60:40 Methanol:Water + 0.05% TFA2.51.1Good peak shape, but TFA can suppress MS signal.

Experimental Protocols

Protocol for Troubleshooting Peak Tailing by Mobile Phase pH Adjustment

This protocol describes a systematic approach to optimizing the mobile phase pH to reduce peak tailing for this compound.

1. Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for the analyte

  • Injection Volume: 10 µL

2. Experimental Steps:

  • Prepare Mobile Phases:

    • Mobile Phase 1 (pH ~6.5): Use HPLC-grade water and acetonitrile as prepared.

    • Mobile Phase 2 (pH ~2.8): Add 0.1% (v/v) formic acid to the water component (Mobile Phase A).

    • Mobile Phase 3 (pH ~2.5): Add 0.1% (v/v) phosphoric acid to the water component (Mobile Phase A).

  • System Equilibration:

    • Equilibrate the column with Mobile Phase 1 for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a standard solution of this compound and record the chromatogram.

    • Calculate the tailing factor for the analyte peak.

  • pH Modification and Analysis:

    • Flush the system and equilibrate the column with Mobile Phase 2 for 30 minutes.

    • Inject the standard solution and record the chromatogram. Calculate the tailing factor.

    • Repeat the process with Mobile Phase 3.

  • Data Comparison:

    • Compare the tailing factors obtained at the different pH values. The condition that provides a tailing factor closest to 1.0 is considered optimal for peak shape.

Troubleshooting Logic Diagram

start Peak Tailing of Target Analyte step1 Step 1: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->step1 q1 Is peak tailing resolved? step1->q1 step2 Step 2: Evaluate Column Chemistry - Use an end-capped column - Consider a different stationary phase (e.g., Phenyl-Hexyl) q1->step2 No end Peak Shape Optimized q1->end Yes q2 Is peak tailing resolved? step2->q2 step3 Step 3: Investigate Metal Chelation - Add EDTA to mobile phase - Use a PEEK-lined system q2->step3 No q2->end Yes q3 Is peak tailing resolved? step3->q3 step4 Step 4: Check for Instrumental Issues - Reduce extra-column volume - Check for leaks and blockages q3->step4 No q3->end Yes end_fail Consult Instrument Manual or Technical Support step4->end_fail

Caption: A logical workflow for resolving analyte-specific peak tailing.

References

overcoming solubility issues of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming solubility challenges associated with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound, a flavonoid glycoside, likely possesses low aqueous solubility despite the presence of the glucoside moiety. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of your assay buffer. This can be triggered by "solvent shock," where a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous buffer, causing the compound to crash out of solution.

Q2: What is the recommended starting approach for dissolving this compound for in vitro assays?

A2: The most common initial strategy is to prepare a high-concentration stock solution in an organic co-solvent, typically dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution is then serially diluted into the assay medium to achieve the desired final concentration. It is critical to ensure the final DMSO concentration is kept to a minimum to avoid solvent-induced artifacts in your assay.[1]

Q3: What are the acceptable final concentrations of DMSO in cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%.[1] It is imperative to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on cell viability and other experimental readouts.

Q4: My compound is still precipitating even with DMSO. What other options can I explore?

A4: If DMSO alone is insufficient, you can explore more advanced solubilization techniques. These include complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or the use of novel solvent systems like deep eutectic solvents (DES). These methods can significantly enhance the aqueous solubility of poorly soluble compounds.

Q5: Can the choice of solvent affect the biological activity of the flavonoid?

A5: Yes, the solvent can influence the outcome of bioactivity assays. High concentrations of organic solvents like DMSO can have their own biological effects, potentially confounding the results. Moreover, the solvent can affect the aggregation state of the compound, which may alter its activity. Therefore, appropriate vehicle controls are essential, and the solvent system should be chosen to maximize solubility while minimizing interference with the assay.

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Wells
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.Reduces the final concentration of the compound in the assay, potentially keeping it below its solubility limit.
Pre-warm the assay medium before adding the compound stock solution.Increased temperature can transiently improve solubility during the dilution process.
Investigate the use of cyclodextrins to form an inclusion complex.Cyclodextrins can encapsulate the flavonoid, increasing its aqueous solubility.
Solvent Shock Perform a serial dilution of the DMSO stock in the assay buffer rather than a single large dilution.Gradual reduction in solvent polarity minimizes the "shock" and can prevent precipitation.
Add the compound stock solution to the assay plate first, allow the solvent to evaporate, and then add the aqueous buffer.This method, while less common, can be effective for some compounds but requires careful validation.
pH-Dependent Solubility Determine the pKa of the compound (if possible) and adjust the pH of the assay buffer to a range where the compound is more soluble. Flavonoid solubility can be influenced by pH.[1]Increased solubility and reduced precipitation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Compound Aggregation Include a non-ionic detergent (e.g., Tween 20 at 0.01-0.05%) in the assay buffer.Detergents can help to prevent the formation of compound aggregates that can lead to non-specific inhibition.
Visually inspect the assay plate under a microscope for signs of precipitation or aggregation.Confirmation of a solubility issue that needs to be addressed.
Inaccurate Stock Concentration Ensure the compound is fully dissolved in the stock solution. Use sonication if necessary.An accurate stock concentration is crucial for reproducible results.
Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles which can cause precipitation.Maintains the integrity and concentration of the stock solution over time.
Solvent Effects Perform a dose-response curve for the solvent (e.g., DMSO) alone to determine its effect on the assay.Identifies any background signal or biological effect of the solvent itself.

Solubility Data Overview

Solvent/System Relative Solubility Notes
Water Very LowThe glycoside moiety improves water solubility compared to the aglycone, but it is still expected to be poorly soluble.
Ethanol ModerateOften used for extraction of flavonoid glycosides.[2]
Methanol Moderate to HighA common solvent for dissolving flavonoids for analysis.[2]
DMSO HighA powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
DMSO/Water Mixtures VariableSolubility will depend on the ratio of DMSO to water.
Cyclodextrin Solutions EnhancedComplexation can significantly increase aqueous solubility.
Deep Eutectic Solvents Potentially HighThese novel solvents have shown great promise for dissolving flavonoids.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the compound: Accurately weigh the desired amount of the flavonoid powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a slightly lower volume of DMSO and add more if needed to ensure complete dissolution.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound with enhanced aqueous solubility for cell-based or enzymatic assays.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Sterile tubes

  • Vortex mixer

  • Stir plate and stir bar

Procedure:

  • Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-45% w/v). Gentle warming and stirring may be required to fully dissolve the HP-β-CD.

  • Prepare flavonoid stock: Prepare a concentrated stock solution of the flavonoid in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Form the inclusion complex: While vortexing or vigorously stirring the HP-β-CD solution, slowly add the flavonoid stock solution. The molar ratio of flavonoid to HP-β-CD may need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.[3]

  • Equilibrate: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight for optimal complexation.

  • Filter (optional): If any precipitate is visible, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Use in assay: The resulting clear solution can be used for your experiments. Remember to include a vehicle control with the same concentration of HP-β-CD and any residual organic solvent.

Potential Signaling Pathways and Experimental Workflows

Based on the known biological activities of flavonoids isolated from Andrographis paniculata, this compound may modulate anti-inflammatory, antioxidant, and neuroprotective signaling pathways.[4][5]

Potential Anti-inflammatory and Antioxidant Signaling

Flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression. Their antioxidant effects can be mediated through direct radical scavenging and by activating the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.

anti_inflammatory_antioxidant_pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK MAPK MAPKs (p38, JNK, ERK) LPS->MAPK Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Flavonoid->IKK Flavonoid->MAPK Nrf2 Nrf2 Flavonoid->Nrf2 ROS->IKK ROS->MAPK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory Transcription ARE ARE Nrf2->Nucleus Keap1 Keap1 Nrf2->Keap1 Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription

Potential Anti-inflammatory and Antioxidant Signaling Pathways.
Potential Neuroprotective Signaling

The neuroprotective effects of flavonoids may involve the modulation of pathways related to neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

neuroprotective_pathway OxidativeStress Oxidative Stress / Neurotoxin PI3K PI3K OxidativeStress->PI3K MAPK MAPKs (JNK, p38) OxidativeStress->MAPK Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Flavonoid->PI3K Flavonoid->MAPK Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b CREB CREB Akt->CREB NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival BDNF BDNF Expression CREB->BDNF Bax Bax MAPK->Bax Bcl2 Bcl-2 MAPK->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential Neuroprotective Signaling Pathways.
Experimental Workflow for Solubility Troubleshooting

solubility_workflow Start Start: Poorly Soluble Flavonoid Glucoside DMSO Prepare Stock in 100% DMSO (e.g., 10-50 mM) Start->DMSO Dilute Dilute to Final Concentration in Assay Buffer DMSO->Dilute CheckPrecipitation Precipitation Observed? Dilute->CheckPrecipitation Success Proceed with Assay (with vehicle control) CheckPrecipitation->Success No Troubleshoot Troubleshoot Dilution CheckPrecipitation->Troubleshoot Yes SerialDilution Use Serial Dilution Troubleshoot->SerialDilution CheckAgain Precipitation Still Occurs? SerialDilution->CheckAgain CheckAgain->Success No Advanced Consider Advanced Methods CheckAgain->Advanced Yes Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin DES Deep Eutectic Solvents Advanced->DES Validate Validate New Formulation (vehicle control) Cyclodextrin->Validate DES->Validate Validate->Success

Workflow for Troubleshooting Solubility Issues.

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address and mitigate matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (CAS No. 710952-13-9).[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][6] This phenomenon can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[7] The "matrix" itself refers to all components within the sample other than the target analyte, such as salts, lipids, proteins, and other endogenous compounds.[5]

Q2: Why is this compound particularly susceptible to matrix effects?

As a flavonoid glycoside, this compound is often extracted from complex biological or botanical sources like Andrographis paniculata.[2] These samples contain a vast array of compounds (e.g., other flavonoids, alkaloids, terpenoids, lipids) that can co-extract and co-elute with the analyte.[8] In bioanalytical studies involving plasma or serum, phospholipids (B1166683) are notorious for causing significant ion suppression.[9][10]

Q3: What are the common signs of matrix effects in my analytical results?

Common indicators of matrix effects include:

  • Low or inconsistent signal intensity: Especially when analyzing samples compared to clean standards.[11]

  • Poor reproducibility: High variability in analyte response across different samples or even replicate injections of the same sample.[6][7]

  • Inaccurate quantification: Results are not reliable or repeatable.

  • Peak shape distortion: Tailing, fronting, or splitting of the analyte peak.[12]

  • Shifting retention times: Inconsistent elution times for the analyte.[6]

Q4: How can I definitively confirm and quantify matrix effects in my assay?

A post-extraction spike experiment is a standard method to quantitatively assess matrix effects.[11][13] This involves comparing the analyte's peak response in a neat solvent to its response when spiked into an extracted blank matrix sample. A significant difference between these responses indicates the presence of ion suppression or enhancement.[11]

The Matrix Effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100%

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Section 2: Troubleshooting Guide

This section addresses specific issues and provides a logical workflow for their resolution.

Issue 1: Low and/or Variable Analyte Signal

Low and inconsistent signal is a classic sign of ion suppression. The following decision tree and solutions can help diagnose and resolve the issue.

start Low / Inconsistent Signal for Analyte check_prep Is Sample Preparation Sufficiently Removing Interferences? start->check_prep check_chrom Is Analyte Separated from Suppression Zones? check_prep->check_chrom Yes improve_prep Implement Advanced Sample Preparation (SPE, LLE) check_prep->improve_prep No check_cal Is the Calibration Method Robust to Matrix Effects? check_chrom->check_cal Yes optimize_chrom Optimize LC Gradient, Column, or Mobile Phase check_chrom->optimize_chrom No use_is Implement Stable Isotope Labeled Internal Standard (SIL-IS) or Matrix-Matched Calibration check_cal->use_is No

Caption: Troubleshooting workflow for low analyte signal.

  • Solution A: Enhance Sample Preparation The most effective strategy to combat matrix effects is to remove the interfering components before analysis.[14] Protein precipitation (PPT) is often insufficient for complex matrices.[10] Consider more selective techniques.

    Table 1: Comparison of Sample Preparation Techniques

    Technique Selectivity & Cleanliness Throughput Analyte Recovery Recommendation for Flavonoid Analysis
    Protein Precipitation (PPT) Low High Can be high, but co-precipitation is possible Not recommended for quantitative analysis due to high risk of matrix effects from phospholipids.[10]
    Liquid-Liquid Extraction (LLE) Medium Medium Dependent on solvent choice and analyte polarity. Can be low for polar compounds.[10][14] A good option for removing highly non-polar or polar interferences. pH adjustment is critical.[14]

    | Solid-Phase Extraction (SPE) | High | Medium | Generally high and reproducible | Highly Recommended. Mixed-mode SPE can provide the cleanest extracts by using multiple retention mechanisms.[10] |

  • Solution B: Optimize Chromatographic Conditions If interferences cannot be fully removed, aim to chromatographically separate them from the analyte.[5]

    • Adjust Gradient: Create a shallower gradient around the elution time of the analyte to improve resolution from co-eluting species.

    • Change Mobile Phase: Modifying the mobile phase pH can alter the retention of basic or acidic matrix components relative to the analyte.[10]

    • Consider UPLC/UHPLC: Ultra-high performance liquid chromatography provides significantly better resolution and peak capacity than traditional HPLC, which can be very effective at separating the analyte from matrix interferences.[10]

Issue 2: Poor Accuracy and Reproducibility

This issue often arises from inconsistent matrix effects between different samples and calibrants.

  • Solution A (Gold Standard): Use a Stable Isotope Labeled Internal Standard (SIL-IS) A SIL-IS is the most robust way to correct for matrix effects.[12][15] It is chemically identical to the analyte but has a different mass, causing it to co-elute and experience the same degree of ion suppression or enhancement.[5][16] By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved regardless of matrix variations.[5] While a specific SIL-IS for this compound may require custom synthesis, SIL versions of related flavonoids like quercetin (B1663063) are available and demonstrate the principle.[17]

  • Solution B: Employ Matrix-Matched Calibration If a SIL-IS is unavailable, prepare calibration standards in a blank matrix that is representative of the study samples (e.g., blank plasma, extract from a plant known to not contain the analyte).[12] This helps ensure that the calibrants and samples experience similar matrix effects, improving accuracy.[5]

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike experiment to calculate the matrix effect.[11]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte (e.g., at a mid-range concentration) into the initial mobile phase or reconstitution solvent.

    • Set B (Post-extraction Spike): Process a blank matrix sample (e.g., blank plasma, plant extract) through the entire sample preparation procedure. Spike the analyte into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-extraction Spike / Recovery): Spike the analyte into a blank matrix sample before starting the sample preparation procedure. This set is used to evaluate extraction recovery.

  • Analyze Samples: Inject all samples onto the LC-MS system.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

  • Calculate Recovery (RE):

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: General Solid-Phase Extraction (SPE) for Flavonoids from Plant Extracts

This protocol provides a starting point for developing a robust SPE method.

  • Sample Pre-treatment: Extract the plant material with a suitable solvent (e.g., 70-80% methanol (B129727) or ethanol (B145695) in water).[18] Centrifuge to remove particulates.

  • Cartridge Selection: Choose a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge. Polymeric mixed-mode sorbents are often very effective.[10]

  • Conditioning: Condition the SPE cartridge by passing methanol, followed by water or an aqueous buffer.

  • Loading: Load the supernatant from the plant extract onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining the analyte.

  • Elution: Elute the analyte with a stronger organic solvent, such as acetonitrile (B52724) or methanol.

  • Final Step: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Table 2: Recommended Starting LC-MS Parameters
ParameterRecommendation
LC Column Reversed-phase C18 or C8 (e.g., 2.1 x 100 mm, < 3 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode. Flavonoids often show good response in negative mode ([M-H]⁻).
MS/MS Transition Precursor Ion (Q1): m/z 461.1 (Calculated for [C22H21O11]⁻). Product Ions (Q3): Monitor characteristic fragments. Fragmentation may involve the loss of the glucoside moiety (162 Da) or cleavages of the flavonoid C-ring.[19]

Section 4: Visual Guides

The following diagrams illustrate key concepts and workflows for mitigating matrix effects.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing s_raw Raw Sample (e.g., Plant Tissue, Plasma) s_extract Extraction (e.g., LLE, SPE) s_raw->s_extract s_clean Clean Extract s_extract->s_clean lc LC Separation s_clean->lc ms MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant

Caption: A general experimental workflow for LC-MS analysis.

cluster_source ESI Source cluster_droplet Charged Droplet ESI_Needle ESI Needle A Analyte MS_Inlet MS Inlet A->MS_Inlet Suppressed Signal (Competition for Charge) M1 Matrix M1->MS_Inlet M2 Matrix M2->MS_Inlet M3 Matrix M3->MS_Inlet

Caption: Conceptual diagram of ion suppression in the ESI source.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the structural elucidation of this and similar flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shift ranges for the core flavonoid structure of this compound?

A1: The expected chemical shift ranges are based on known data for similar flavonoid structures. The flavone (B191248) A-ring, B-ring, and C-ring, along with the methoxy (B1213986) and sugar moieties, will have characteristic signals. Below is a table of representative ¹H and ¹³C NMR data. Please note that actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

PositionδC (ppm) (Representative)δH (ppm) (Representative)Multiplicity (J in Hz)
Flavonoid Aglycone
2163.5--
3102.86.95s
4182.1--
5152.012.9 (OH)br s
694.56.52s
7158.5--
8128.9--
9145.8--
10105.7--
1'121.5--
2'128.77.85d (8.5)
3'115.96.90d (8.5)
4'161.210.1 (OH)br s
5'115.96.90d (8.5)
6'128.77.85d (8.5)
7-OCH₃56.43.88s
Glucose Moiety
1''104.25.05d (7.5)
2''74.13.45m
3''77.53.50m
4''70.03.20m
5''76.83.40m
6''a61.03.75m
6''b3.55m

Q2: How can I confirm the position of the glucoside linkage at C-8?

A2: The position of the O-glucoside can be definitively determined using 2D NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC). Look for a correlation between the anomeric proton of the glucose (H-1'') and the C-8 of the flavone ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment will first help identify the carbon attached to the anomeric proton.

Q3: The hydroxyl proton signals (5-OH and 4'-OH) are broad or not visible. What could be the reason?

A3: Protons of hydroxyl groups are exchangeable and their appearance in the ¹H NMR spectrum is highly dependent on the solvent, temperature, and presence of water. In protic solvents like methanol-d₄, these signals may exchange with the solvent and disappear. In aprotic solvents like DMSO-d₆, they are more likely to be observed as broad singlets. To confirm their presence, you can perform a D₂O exchange experiment; the hydroxyl proton signals will disappear from the spectrum upon addition of a drop of D₂O.

Troubleshooting Guides

Issue 1: Overlapping signals in the aromatic and sugar regions of the ¹H NMR spectrum.

Cause: Flavonoid glycosides are large molecules with many similar proton environments, leading to signal crowding, especially in the aromatic (6.0-8.0 ppm) and sugar (3.0-5.5 ppm) regions.

Solutions:

  • Change the NMR Solvent: Switching from a common solvent like CDCl₃ to a more aromatic one like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can induce differential chemical shifts and improve signal dispersion.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify coupled proton spin systems within the B-ring and the glucose moiety.

    • TOCSY (Total Correlation Spectroscopy): Can reveal the entire spin system of the glucose unit from a single, well-resolved proton resonance.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading out the information into a second dimension and resolving overlap.

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides crucial information about long-range (2-3 bond) H-C correlations, which is essential for assigning quaternary carbons and linking the different structural fragments.

Issue 2: Difficulty in assigning the quaternary carbons of the flavonoid skeleton.

Cause: Quaternary carbons do not have directly attached protons and therefore do not show signals in an HSQC spectrum.

Solution:

  • HMBC is the key experiment. By observing the long-range correlations from well-assigned protons to the quaternary carbons, a complete assignment can be made. For example, the proton at C-6 (H-6) should show a correlation to C-5, C-7, C-8, and C-10. The anomeric proton of the glucose (H-1'') will show a key correlation to the C-8, confirming the glycosylation site.

Issue 3: The sample appears to be a mixture of rotamers, leading to doubled or broadened peaks.

Cause: Restricted rotation around the C-glycosidic bond or other single bonds can lead to the presence of conformational isomers (rotamers) that are distinct on the NMR timescale, resulting in a more complex spectrum.

Solution:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of bond rotation. If the doubled or broadened signals coalesce into sharp, single peaks at higher temperatures, it confirms the presence of rotamers.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid signals from impurities complicating the spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for flavonoid glycosides as it is a good solvent and allows for the observation of hydroxyl protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. Standard 1D and 2D NMR Experiments

  • ¹H NMR: Acquire a standard proton spectrum to observe the proton chemical shifts, multiplicities, and integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: This experiment will reveal proton-proton coupling networks.

  • HSQC: This experiment will show one-bond correlations between protons and carbons.

  • HMBC: This experiment will show two- and three-bond correlations between protons and carbons, crucial for assigning quaternary carbons and connecting spin systems.

Visualizations

molecular_structure cluster_flavone 5,8,4'-Trihydroxy-7-methoxyflavone Core cluster_glucose 8-O-Glucoside A1 O A2 A1->A2 C1 O A1->C1 A3 OH A2->A3 A4 A3->A4 A5 O-Glc A4->A5 MeO OCH3 A4->MeO A6 A5->A6 G2 CH A5->G2 O-Glucoside Linkage A6->A1 C2 A6->C2 C1->C2 C3 =O C2->C3 B1 C2->B1 B2 B1->B2 B3 OH B2->B3 B4 B3->B4 B5 B4->B5 B6 B5->B6 B6->B1 G1 O G1->G2 G3 CHOH G2->G3 G4 CHOH G3->G4 G5 CHOH G4->G5 G5->G1 G6 CH2OH G5->G6

Caption: Molecular structure of this compound.

troubleshooting_workflow start Complex/Overlapping NMR Spectrum check_purity Check Sample Purity (LC-MS, etc.) start->check_purity pure Sample is Pure check_purity->pure Purity >95% impure Sample is Impure check_purity->impure Purity <95% change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) pure->change_solvent vt_nmr Consider Variable Temperature (VT) NMR pure->vt_nmr If rotamers suspected purify Purify Sample (e.g., HPLC) impure->purify purify->start run_2d Perform 2D NMR Experiments (COSY, HSQC, HMBC) change_solvent->run_2d If overlap persists interpret Interpret 2D Data for Structural Connectivity run_2d->interpret rotamers Check for Coalescence of Signals vt_nmr->rotamers end Structure Elucidated interpret->end rotamers->interpret

Caption: Troubleshooting workflow for complex NMR spectra of flavonoid glycosides.

Technical Support Center: Improving Bioassay Reproducibility with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the reproducibility of your bioassays.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges and questions related to the experimental use of this compound.

Q1: My bioassay results with this compound are highly variable between experiments. What are the common causes?

A1: High variability in bioassays with flavonoid glycosides can stem from several factors:

  • Compound Solubility and Stability: this compound, like many flavonoid glycosides, may have limited solubility in aqueous cell culture media, leading to precipitation and inconsistent concentrations. Its stability can also be affected by pH, light, and temperature.

  • Cellular Uptake and Metabolism: As a glycoside, the cellular uptake of this compound may be limited.[1][2] The bioactive form is often the aglycone (the non-sugar part), which requires enzymatic hydrolysis by cellular or microbial enzymes.[3][4][5][6] Variability in cell line expression of relevant enzymes (e.g., β-glucosidases) can lead to inconsistent results.

  • Interaction with Assay Components: Flavonoids can interact with components of your assay, such as serum proteins in the culture media, which may affect the compound's availability and activity.[7][8][9][10] They have also been reported to interfere with colorimetric and fluorometric assays.

  • General Lab Practices: Inconsistent cell passage numbers, seeding densities, pipetting techniques, and incubation times are common sources of variability in any bioassay.[11][12][13]

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of flavonoids due to its high solubilizing capacity.[14] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I store the stock solution to ensure its stability?

A3: To maintain the stability of your this compound stock solution, it is recommended to:

  • Store at -20°C or -80°C for long-term storage.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.[14]

Q4: I am observing low or no biological activity in my cell-based assay. What should I investigate?

A4: If you are observing lower than expected activity, consider the following:

  • Compound Stability: Verify the stability of the compound in your specific cell culture medium and under your experimental conditions. A stability study using HPLC can quantify the compound's concentration over the time course of your experiment.[14]

  • Cellular Bioavailability: As a glycoside, its direct cellular uptake may be low. The bioactivity might be dependent on the cells' ability to hydrolyze the glycosidic bond. Consider using cell lines known to express β-glucosidases or co-treating with a commercial β-glucosidase to release the aglycone.

  • Concentration Range: You may need to test a wider or higher concentration range of the compound.

  • Assay Interference: Some flavonoids can interfere with certain assay readouts. For instance, they can reduce tetrazolium dyes like MTT in the absence of cells, leading to inaccurate viability measurements.[9] Consider using alternative assays, such as the trypan blue exclusion assay for viability.[9]

II. Troubleshooting Guides

This section provides structured guidance for troubleshooting specific bioassay issues.

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Recommended Solution
High background signal in no-cell controls Flavonoid directly reduces the tetrazolium dye (e.g., MTT).[9]Run a control with the compound in media without cells to quantify the background. Subtract this background from your experimental values. Consider using a non-colorimetric viability assay like Trypan Blue exclusion.[9]
High variability between replicate wells (High CV%) Uneven cell seeding, inconsistent pipetting, or compound precipitation.[11][12]Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consistent technique. Visually inspect wells for precipitation after adding the compound.
Unexpected increase in viability at high concentrations Compound precipitation at higher concentrations may interfere with the optical reading.Perform a solubility test of the compound in the assay medium. Use concentrations below the solubility limit.
Guide 2: Low Reproducibility in Antioxidant Assays (e.g., DPPH, ABTS)
Observed Problem Potential Cause Recommended Solution
Fading color or signal over time Instability of the radical (DPPH or ABTS) or the flavonoid in the assay buffer.Prepare fresh radical solutions for each experiment. Read the absorbance at a consistent, predefined time point after adding the compound.
Results not correlating with expected antioxidant potential The glycoside form may have lower radical scavenging activity than the aglycone.Consider enzymatic hydrolysis of the glycoside before performing the assay to assess the potential activity of the aglycone.
Precipitation in the assay mixture Poor solubility of the flavonoid in the assay buffer.Adjust the solvent composition of the assay buffer if possible, ensuring it does not interfere with the assay chemistry.
Guide 3: Variable Anti-inflammatory Assay Results (e.g., measuring NO, cytokines)
Observed Problem Potential Cause Recommended Solution
Inconsistent inhibition of inflammatory markers Low cellular uptake of the glycoside, leading to variable intracellular concentrations.[1][2]Use cell lines with known metabolic activity or consider enzymatic pre-treatment to generate the aglycone.
Cytotoxicity at effective anti-inflammatory concentrations The compound may induce cell death at concentrations required to see an anti-inflammatory effect, confounding the results.Always perform a cytotoxicity assay in parallel with your anti-inflammatory assay to determine a non-toxic working concentration range.
Interaction with serum proteins Serum proteins can bind to the flavonoid, reducing its effective concentration.[7][8][9][10]Consider reducing the serum concentration during the treatment period, if compatible with cell health.

III. Data Presentation: Example Bioassay Data

The following tables provide examples of how to structure quantitative data from common bioassays for clear comparison. The data presented here is illustrative and based on typical results for flavonoids; it is not specific to this compound.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
1098.5 ± 5.1
2592.1 ± 6.3
5075.4 ± 7.8
10048.9 ± 8.2
IC₅₀ (µM) ~102

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC₅₀ (µM) (Mean ± SD)
This compound 85.2 ± 6.7
Quercetin (Positive Control)15.8 ± 1.2
Ascorbic Acid (Positive Control)25.4 ± 2.1

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)% NO Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 5.5
515.3 ± 4.9
1032.7 ± 6.1
2558.9 ± 7.3
5078.4 ± 8.5
IC₅₀ (µM) ~21

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep this solution in the dark.

    • Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions from this stock.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a blank (methanol/DMSO) and a positive control (e.g., ascorbic acid or quercetin).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. Determine the IC₅₀ value.

V. Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of similar flavonoids, as well as a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Stock Solution (in DMSO) dilutions Serial Dilutions (in Culture Medium) stock->dilutions Dilute treatment Compound Treatment dilutions->treatment seeding Cell Seeding (96-well plate) seeding->treatment incubation Incubation (24-48h) treatment->incubation readout Assay Readout (e.g., Absorbance) incubation->readout calculation Calculate % Inhibition or % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General experimental workflow for in vitro bioassays.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Flavonoid 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside (Aglycone) Flavonoid->IKK Potential Inhibition Flavonoid->NFkB Potential Inhibition NFkB_n NF-κB NFkB_n->Genes activates

Caption: Potential inhibition of the NF-κB inflammatory pathway.

antioxidant_pathway cluster_nucleus ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes upregulates Flavonoid 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside (Aglycone) Flavonoid->ROS Direct Scavenging Flavonoid->Nrf2_Keap1 Potential Activation Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Potential antioxidant mechanisms via ROS scavenging and Nrf2 activation.

References

Validation & Comparative

A Comparative Guide to the Quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: HPLC vs. UPLC-MS and Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside found in certain medicinal plants.[1][2][3][4][5] The performance of a validated HPLC method is compared with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and UV-Vis Spectrophotometry, offering insights into the optimal analytical approach based on experimental data.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of a specific flavonoid glycoside like this compound depends on various factors including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC provides a robust and reliable method for quantification, newer techniques like UPLC-MS offer higher sensitivity and throughput. In contrast, spectrophotometric methods, though simpler, lack the specificity for quantifying individual compounds in a complex mixture.

The following table summarizes the key performance parameters of a typical validated HPLC method compared to UPLC-MS and a general spectrophotometric method for total flavonoid content.

ParameterHPLC-UV/DADUPLC-MS/MSUV-Vis Spectrophotometry (Total Flavonoids)
Specificity High (Separates individual compounds)Very High (Separation and mass identification)Low (Measures total flavonoid content)
**Linearity (R²) **> 0.999[6][7]> 0.998> 0.99[8][9]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.2 - 1.5 µg/kg[10]0.01 - 0.17 mg/mL[8][9]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.5 - 4.7 µg/kg[10]0.03 - 0.09 mg/mL[8][9]
Accuracy (% Recovery) 95 - 105%81 - 116%[10]90 - 110%[8][9]
Precision (% RSD) < 5%< 17%[10]< 5%[8][9]
Analysis Time 20 - 40 minutes< 15 minutes[10]5 - 10 minutes
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and comparison.

Validated HPLC Method for this compound

This protocol is based on established methods for the quantification of flavonoid glycosides.[11][12][13]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 280 nm and 340 nm for flavonoids).

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol (B129727) and serially diluted to create calibration standards.

  • Sample Preparation: The plant material is extracted with a suitable solvent (e.g., methanol or ethanol), filtered, and diluted as necessary.

  • Validation Parameters:

    • Linearity: Assessed by injecting a series of standard solutions and plotting peak area against concentration.

    • Accuracy: Determined by the standard addition method or by analyzing a certified reference material.

    • Precision: Evaluated by repeated injections of the same sample (intraday and interday).

    • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

    • Specificity: Confirmed by the peak purity analysis using a PDA detector and by comparing the retention time with a standard.

UPLC-MS Method for Flavonoid Glycosides

This method offers enhanced sensitivity and selectivity, which is particularly useful for complex matrices or trace-level analysis.[14][15][16][17]

  • Instrumentation: A UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column.

    • Mobile Phase: Similar to the HPLC method, but with a steeper gradient to accommodate the faster analysis time.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

  • Sample and Standard Preparation: Similar to the HPLC method, but may require higher dilution due to the increased sensitivity.

UV-Vis Spectrophotometric Method for Total Flavonoids

This method is a simpler and more cost-effective approach for estimating the total flavonoid content but lacks the specificity for individual compounds.[8][9][18][19][20]

  • Principle: Based on the formation of a colored complex between flavonoids and a reagent, typically aluminum chloride (AlCl₃).

  • Procedure:

    • An aliquot of the sample extract is mixed with the AlCl₃ reagent.

    • After an incubation period, the absorbance of the solution is measured at a specific wavelength (e.g., 415 nm).

    • The total flavonoid content is determined using a calibration curve prepared with a standard flavonoid like quercetin (B1663063) or rutin.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between the different analytical methods discussed.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev system_suitability System Suitability Testing method_dev->system_suitability specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report system_suitability->specificity end Validated Method for Routine Analysis validation_report->end

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison analyte 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Quantification hplc HPLC-UV/DAD analyte->hplc High Specificity Good Sensitivity uplc_ms UPLC-MS analyte->uplc_ms Very High Specificity Very High Sensitivity spectro UV-Vis Spectrophotometry analyte->spectro Low Specificity (Total Flavonoids)

Caption: Comparison of Analytical Methods.

Conclusion

The validation of an analytical method is critical for ensuring the quality and reliability of quantitative data. For the specific quantification of this compound, a validated HPLC method offers a good balance of specificity, sensitivity, and cost-effectiveness. While UPLC-MS provides superior sensitivity and is ideal for complex samples or trace analysis, its higher cost and complexity may not be necessary for all applications. UV-Vis spectrophotometry, although simple and inexpensive, is not suitable for the quantification of a single flavonoid glycoside in a mixture due to its lack of specificity. The choice of the most appropriate method should be guided by the specific research or quality control objectives.

References

A Comparative Guide to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and other prominent flavonoid glycosides. Due to a lack of extensive experimental data specifically for this compound in publicly accessible literature, this guide will focus on a detailed comparison of its structural features with well-researched flavonoid glycosides. We will present available quantitative data for these related compounds to serve as a benchmark for potential therapeutic applications.

Introduction to this compound

This compound is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata.[1][] Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The glycosidic linkage, in this case, an O-glucoside at the 8-position, generally enhances the water solubility and bioavailability of the flavonoid aglycone. The biological activity of flavonoid glycosides is heavily influenced by their hydroxylation and methoxylation patterns, as well as the position of the sugar moiety.

Structural Comparison with Other Flavonoid Glycosides

The therapeutic potential of this compound can be inferred by comparing its structure to that of well-characterized flavonoid glycosides such as Baicalin and Wogonoside, which are major active components of Scutellaria baicalensis.

Key Structural Features and Their Implications:

  • Hydroxylation Pattern: The presence and position of hydroxyl (-OH) groups are critical for antioxidant activity. The ortho-dihydroxy (catechol) structure in the B-ring, for instance, is a strong determinant of radical scavenging ability.

  • Methoxylation: Methoxy (-OCH3) groups can modulate the lipophilicity and metabolic stability of flavonoids, which in turn affects their bioavailability and specific biological activities.

  • Glycosylation Site: The position of the sugar moiety influences the compound's interaction with cellular targets and its metabolic fate.

Comparative Biological Activity: Quantitative Data

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates higher antioxidant activity.

Flavonoid GlycosidePlant SourceDPPH Radical Scavenging IC50 (µM)Reference
BaicalinScutellaria baicalensis25.5N/A
WogonosideScutellaria baicalensis>100N/A
Quercetin-3-O-glucosideVarious12.3N/A
Kaempferol-3-O-glucosideVarious35.7N/A

Note: The IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Flavonoid GlycosidePlant SourceCOX-2 Inhibition IC50 (µM)Reference
BaicalinScutellaria baicalensis15.2N/A
WogonosideScutellaria baicalensis8.7N/A
Apigenin-7-O-glucosideVarious22.4N/A

Note: The IC50 values can vary depending on the specific experimental conditions.

Anticancer Activity

The cytotoxic effects of flavonoids on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Flavonoid GlycosideCell LineMTT Assay IC50 (µM)Reference
BaicalinMCF-7 (Breast Cancer)50-100N/A
WogonosideHCT116 (Colon Cancer)30.5N/A
QuercetinMCF-7 (Breast Cancer)20.90 ± 3.44[3]

Note: The IC50 values can vary significantly depending on the cell line and experimental duration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5][6]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

COX-2 Inhibition Assay

Principle: This assay measures the inhibition of the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins. The inhibition is quantified by measuring the reduction in prostaglandin (B15479496) production, often using an ELISA kit.[7][8][9][10]

Protocol:

  • Recombinant human COX-2 enzyme is used.

  • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

  • Add the test compound at various concentrations to the reaction buffer.

  • Add the COX-2 enzyme to the mixture and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • The IC50 value is calculated from the dose-response curve.

MTT Assay for Anticancer Activity

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13][14]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Visualizations

Flavonoids exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways relevant to the anticancer and anti-inflammatory activities of flavonoid glycosides.

anticancer_pathway Flavonoid Flavonoid Glycoside ROS ↑ ROS Flavonoid->ROS NFkB ↓ NF-κB Flavonoid->NFkB Bcl2 ↓ Bcl-2 Flavonoid->Bcl2 Bax ↑ Bax Flavonoid->Bax Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Proliferation NFkB->Proliferation Bcl2->Mitochondria Bax->Mitochondria

Caption: Simplified signaling pathway for flavonoid-induced apoptosis in cancer cells.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation COX2_Expression ↑ COX-2 Expression NFkB_Activation->COX2_Expression Prostaglandins ↑ Prostaglandins COX2_Expression->Prostaglandins Flavonoid Flavonoid Glycoside Flavonoid->NFkB_Activation Flavonoid->COX2_Expression

Caption: Mechanism of anti-inflammatory action of flavonoids via inhibition of the NF-κB pathway.

experimental_workflow cluster_antioxidant Antioxidant Assay cluster_anticancer Anticancer Assay (MTT) DPPH_prep Prepare DPPH Solution Incubation1 Incubate (30 min) DPPH_prep->Incubation1 Sample_prep1 Prepare Flavonoid Dilutions Sample_prep1->Incubation1 Measurement1 Measure Absorbance (517nm) Incubation1->Measurement1 Cell_seeding Seed Cancer Cells Treatment Treat with Flavonoid Cell_seeding->Treatment MTT_addition Add MTT Reagent Treatment->MTT_addition Incubation2 Incubate (4h) MTT_addition->Incubation2 Solubilization Solubilize Formazan Incubation2->Solubilization Measurement2 Measure Absorbance (570nm) Solubilization->Measurement2

References

Bioavailability of Flavonoid Glycosides: A Comparative Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Factors Influencing Flavonoid Bioavailability

The bioavailability of flavonoids is a complex process governed by several structural and physiological factors. Key determinants include:

  • Glycosylation: The presence, type, and position of a sugar moiety significantly impact a flavonoid's absorption. Generally, flavonoid aglycones (the non-sugar part) are more readily absorbed through passive diffusion due to their higher lipophilicity.[1] However, certain flavonoid glucosides can be actively transported by sodium-dependent glucose transporter 1 (SGLT1).

  • Molecular Weight: Larger and more complex flavonoids, such as polymeric proanthocyanidins, exhibit lower absorption.

  • Metabolism: Once absorbed, flavonoids undergo extensive first-pass metabolism in the intestines and liver, primarily through glucuronidation, sulfation, and methylation.[2] These modifications increase water solubility, facilitating excretion and often altering biological activity.

Comparative Bioavailability Data

While direct pharmacokinetic parameters for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside are unavailable, the following table presents data for quercetin (B1663063) and kaempferol, two of the most studied flavonols, and their glycosides. This data provides a valuable context for understanding the potential bioavailability profile of other flavonoid glycosides.

FlavonoidFormDosageCmax (µM)Tmax (h)AUC (µM·h)SpeciesReference
QuercetinAglycone50 mg/kg7.47 ± 2.630.90 ± 0.4243.18 ± 16.47Rat[3]
Isoquercitrin (Quercetin-3-O-glucoside)Glucoside50 mg/kg0.35 ± 0.110.45 ± 0.110.29 ± 0.12Rat[3]
MorinAglycone2 g/kg (extract)0.1278 ± 0.056-0.5013 ± 0.1155Rat[4]
MorusinAglycone2 g/kg (extract)0.0168 ± 0.0101-0.1164 ± 0.0382Rat[4]

Data presented as mean ± standard deviation where available. AUC values have been converted to µM·h for consistency where necessary.

Experimental Protocols

Accurate assessment of flavonoid bioavailability relies on standardized and reproducible experimental protocols. Below are detailed methodologies for common in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a flavonoid following oral administration to rats.

1. Animal Model:

  • Male Sprague-Dawley rats (250 ± 20 g) are commonly used.

  • Animals are housed in controlled conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week to acclimatize.[3]

  • Rats are fasted for 12 hours prior to the experiment, with free access to water.[4]

2. Dosing:

  • The test flavonoid is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • A single oral dose is administered via gavage.

3. Blood Sampling:

  • Blood samples (approximately 150 µL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[4]

4. Plasma Preparation:

  • Blood samples are immediately centrifuged (e.g., 3500 rpm at 4°C for 15 minutes) to separate the plasma.[4]

  • Plasma samples are stored at -80°C until analysis.[4]

5. Sample Analysis:

  • Plasma proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile.[4]

  • The supernatant is analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to quantify the concentration of the flavonoid and its metabolites.[3]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis software.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) acclimatization Acclimatization (1 week) animal_model->acclimatization fasting Fasting (12 hours) acclimatization->fasting dosing Oral Dosing fasting->dosing sampling Blood Sampling (Time Points) dosing->sampling centrifugation Plasma Separation sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage analysis HPLC-MS Analysis storage->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal permeability of compounds.

1. Cell Culture:

  • Caco-2 cells are cultured in a suitable medium (e.g., MEM supplemented with 10% FBS, 1% NEAA, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Cells are seeded at a density of approximately 8 × 10^4 cells/cm^2 on transwell inserts and cultured for 19-21 days to form a differentiated monolayer.[5]

2. Monolayer Integrity:

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., >300 Ω·cm^2) to indicate well-formed tight junctions.[6][7]

3. Permeability Assay:

  • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • The test flavonoid (at a non-toxic concentration, e.g., 40 µM) is added to the apical (AP) chamber (to measure absorption) or the basolateral (BL) chamber (to measure efflux).[5]

  • Samples are collected from the receiver chamber at various time points.

4. Sample Analysis:

  • The concentration of the flavonoid in the collected samples is quantified by HPLC-MS.

5. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Caco-2 Cell Seeding on Transwell Inserts differentiation Differentiation (19-21 days) seeding->differentiation integrity Monolayer Integrity (TEER Measurement) differentiation->integrity addition Compound Addition (Apical or Basolateral) integrity->addition sampling Sampling from Receiver Chamber addition->sampling quantification HPLC-MS Quantification sampling->quantification papp Papp Calculation quantification->papp

Caption: Workflow for a Caco-2 cell permeability assay.

Signaling Pathways

Flavonoids exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are not well-documented, a structurally related compound, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone, has been shown to promote neurite outgrowth through the cAMP/PKA/CREB pathway.[8]

G flavonoid 5-OH-Hexamethoxyflavone ac Adenylate Cyclase flavonoid->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb cres CRE-Mediated Gene Transcription creb->cres neurite Neurite Outgrowth cres->neurite

Caption: cAMP/PKA/CREB signaling pathway modulated by a methoxyflavone.

Conclusion

The bioavailability of this compound remains to be elucidated through dedicated pharmacokinetic studies. However, based on the established principles of flavonoid ADME, it is anticipated that its bioavailability will be influenced by its glycosidic linkage and the metabolic transformations it undergoes. The provided experimental protocols offer a robust framework for conducting such investigations, which are crucial for translating the potential in vitro bioactivities of this and other novel flavonoids into tangible therapeutic applications. Further research into the specific transporters and metabolic enzymes involved in the disposition of this compound will be instrumental in optimizing its delivery and efficacy.

References

A Comparative Guide to the Cytotoxicity of Methoxyflavones and Hydroxyflavones in Cancer Cell Lines: A Proxy for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in cancer cell lines is not currently available in the public domain. This guide provides a comparative analysis of structurally related methoxyflavones and hydroxyflavones to offer insights into the potential anticancer activities of this compound. The information presented is intended for researchers, scientists, and drug development professionals.

Flavonoids, a diverse group of plant secondary metabolites, have garnered significant interest in cancer research due to their potential to modulate various cellular processes involved in tumorigenesis.[1][2] Methoxyflavones and hydroxyflavones, in particular, have demonstrated cytotoxic effects across a range of cancer cell lines.[3][4] The subject of this guide, this compound, is a flavonoid isolated from Andrographis paniculata.[5][6][7] While its specific bioactivities are yet to be fully elucidated, an examination of its structural analogs can provide valuable preliminary insights.

Comparative Cytotoxicity of Structurally Related Flavonoids

The cytotoxic potential of flavonoids is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various methoxyflavones and hydroxyflavones in different cancer cell lines, offering a comparative perspective on their potency.

FlavonoidCancer Cell LineIC50 (µM)Treatment Duration (hours)Reference
4′,5′-dihydroxy-5,7,3′-TMFHCC19548.58Not Specified[4]
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-74.972[4]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-73.7172[4]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-23121.2772[4]
Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF)HuCCT153.2148[4]
Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF)RBE24.148[4]
Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF)HCT11656.2348[4]
Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF)HT-2937.0748[4]
5-demethyl nobiletinHL-6085.748[4]
5-demethyl nobiletinTHP-132.348[4]
5-demethyl nobiletinU-93730.448[4]
6-methoxyflavoneHeLa55.3172[8]
6-methoxyflavoneC33A109.5772[8]
7-hydroxy-4'-methoxyflavoneHeLa25.73 µg/mL24[9]
7-hydroxy-4'-methoxyflavanoneHeLa40.13 µg/mL24[9]
7-hydroxy-4'-methoxyflavanoneWiDr37.85 µg/mL24[9]

Note: TMF (Trimethoxyflavone), PeMF (Pentamethoxyflavone). Conversion of µg/mL to µM requires the molecular weight of the specific compound.

Structure-Activity Relationship (SAR)

The cytotoxic activity of flavonoids is intricately linked to their chemical structure. Key structural features that influence their anticancer potential include the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, as well as the presence of a C2-C3 double bond in the C-ring.[3][10]

  • Hydroxyl Groups: The presence and placement of hydroxyl groups can significantly impact a flavonoid's biological activity. For instance, hydroxylation at the C5 and C7 positions on the A-ring and the C3' position on the B-ring has been associated with enhanced antioxidant and anti-inflammatory activities.[11]

  • Methoxy Groups: Methylation of hydroxyl groups to form methoxy groups can alter the lipophilicity and metabolic stability of flavonoids, which in turn can affect their bioavailability and cytotoxicity.[3] O-methylation has been associated with a significant increase in cytotoxicity in some studies.[3]

  • C-Ring Unsaturation: The presence of a double bond between carbons 2 and 3 in the C-ring, in conjugation with a 4-carbonyl group, is a structural feature of flavones and flavonols that contributes to their cytotoxic effects.[10]

Experimental Protocols: Assessing Cytotoxicity

The most common method for evaluating the cytotoxic effects of compounds in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., the flavonoid). A control group of cells is treated with the vehicle (e.g., DMSO) alone. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[13]

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.

Cytotoxicity_Workflow Figure 1. Experimental Workflow for Cytotoxicity Assessment. cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation add_compound Addition of Test Compound at Various Concentrations overnight_incubation->add_compound incubation_period Incubation for 24, 48, or 72 hours add_compound->incubation_period add_mtt Addition of MTT Reagent incubation_period->add_mtt incubation_mtt Incubation for 2-4 hours add_mtt->incubation_mtt solubilization Dissolving Formazan Crystals incubation_mtt->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 PI3K_Akt_mTOR_Pathway Figure 2. Simplified PI3K/Akt/mTOR Signaling Pathway. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Flavonoids Flavonoids Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition Flavonoids->mTOR Inhibition

References

Unveiling the Anti-Inflammatory Potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Comparative Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine for treating inflammatory conditions. While direct experimental evidence for the anti-inflammatory activity of this specific glycoside is currently unavailable in peer-reviewed literature, its structural class and origin suggest a high potential for such properties. This guide provides a comparative framework based on the known anti-inflammatory activities of extracts from Andrographis paniculata and other structurally related flavonoids. The experimental data and mechanistic insights presented herein are intended to serve as a valuable resource for initiating and guiding future research into the therapeutic potential of this compound.

Disclaimer: The following data and protocols are not from direct studies on this compound but are representative of the anti-inflammatory activity of related flavonoids and extracts from Andrographis paniculata. This information should be used as a reference for potential research directions and not as a direct confirmation of the specific compound's activity.

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoids are often evaluated by their ability to inhibit key inflammatory mediators. Below is a summary of typical inhibitory activities observed for flavonoids and extracts from Andrographis paniculata against common inflammatory markers.

Compound/ExtractAssayTarget/MarkerTypical IC₅₀ / Inhibition %Reference Compound
Andrographis paniculata ExtractGriess AssayNitric Oxide (NO) ProductionVaries (e.g., 50-100 µg/mL)L-NAME
Luteolin (a related flavone)ELISATNF-α Production~10-20 µMDexamethasone
Apigenin (a related flavone)ELISAIL-6 Production~5-15 µMDexamethasone
Quercetin (a related flavonol)COX-2 Activity AssayCyclooxygenase-2 (COX-2)~1-10 µMCelecoxib

Potential Mechanism of Action: Insights from Related Flavonoids

Flavonoids typically exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Many flavonoids have been shown to inhibit this pathway at various points, most commonly by preventing IκBα phosphorylation and degradation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_NFkB:s->IkBa Degradation IkBa_NFkB:n->NFkB Release Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Hypothesized) Flavonoid->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Hypothesized Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates the production of inflammatory mediators. Inflammatory stimuli activate a series of protein kinases, including ERK, JNK, and p38 MAPK. These activated MAPKs then phosphorylate various transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Flavonoids are known to interfere with the phosphorylation and activation of these MAPKs.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Hypothesized) Flavonoid->MAPKK Inhibition Flavonoid->MAPK Inhibition DNA DNA AP1->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Hypothesized Inhibition of the MAPK Pathway.

Experimental Protocols for Future Investigation

To confirm the anti-inflammatory activity of this compound, the following standard experimental protocols are recommended.

In Vitro Anti-Inflammatory Assays

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow cluster_assays Assays Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Pretreatment 2. Pre-treatment with Compound Cell_Culture->Pretreatment Stimulation 3. Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection 4. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Griess Griess Assay (NO) Supernatant_Collection->Griess ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Proteins) Cell_Lysis->Western_Blot qPCR qPCR (Gene Expression) Cell_Lysis->qPCR

Workflow for In Vitro Anti-Inflammatory Assays.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Production Assay (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding substrate.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate cytokine concentrations based on the standard curve.

4. Western Blot Analysis for Protein Expression:

  • Principle: To determine the protein levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phospho-IκBα, phospho-p38).

  • Protocol:

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct experimental data on the anti-inflammatory activity of this compound is lacking, its chemical nature as a flavonoid and its origin from Andrographis paniculata strongly suggest its potential as an anti-inflammatory agent. The comparative data and mechanistic insights from related compounds provide a solid foundation for future research. The outlined experimental protocols offer a clear path to systematically evaluate its efficacy and elucidate its mechanism of action. Such studies are crucial to validate its traditional use and to explore its potential as a novel therapeutic agent for inflammatory diseases.

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. While specific cross-validation data for this particular flavonoid glycoside is not extensively published, this document synthesizes established methodologies and typical performance data for analogous compounds to offer a valuable predictive comparison.

Introduction

This compound is a flavonoid glycoside with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. The two most prominent analytical techniques for this purpose are HPLC, often coupled with UV detection, and the more advanced UPLC-MS/MS. This guide outlines the cross-validation considerations and comparative performance of these two methods.

Methodology Comparison

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase in the chromatographic column.[1] UPLC systems use columns with sub-2 µm particles, whereas HPLC columns typically use particles of 3-5 µm.[1] This smaller particle size in UPLC allows for higher resolution, increased sensitivity, and significantly faster analysis times.[1] However, it also necessitates instrumentation capable of handling much higher backpressures.[1]

When coupled with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), the selectivity and sensitivity of the analysis are dramatically enhanced. This is because MS/MS can identify and quantify a molecule based on its specific mass-to-charge ratio and its fragmentation pattern, even in complex matrices.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using both HPLC-UV and UPLC-MS/MS.

Sample Preparation (Applicable to both methods):

A standardized stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution. For analysis in a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to remove interfering substances. The final extract would be dissolved in the initial mobile phase.

HPLC-UV Method:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the absorbance maximum of the analyte.

  • Injection Volume: 10 µL.

UPLC-MS/MS Method:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by direct infusion of a standard solution.

  • Injection Volume: 2 µL.

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics for the two methods based on typical data for flavonoid glycoside analysis.[2][3]

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Analysis Time 15 - 30 minutes2 - 5 minutes
Selectivity ModerateVery High
Solvent Consumption HighLow

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning cluster_development Method Development & Validation cluster_comparison Cross-Validation & Comparison cluster_conclusion Conclusion define_analyte Define Analyte: 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside select_methods Select Methods: HPLC-UV & UPLC-MS/MS define_analyte->select_methods hplc_dev HPLC-UV Method Development select_methods->hplc_dev uplc_dev UPLC-MS/MS Method Development select_methods->uplc_dev hplc_val HPLC-UV Validation (ICH Guidelines) hplc_dev->hplc_val uplc_val UPLC-MS/MS Validation (ICH Guidelines) uplc_dev->uplc_val sample_analysis Analyze Same Samples with Both Methods hplc_val->sample_analysis uplc_val->sample_analysis data_comparison Compare Performance Data: Linearity, Accuracy, Precision, LOD/LOQ, etc. sample_analysis->data_comparison conclusion Determine Method Equivalency or Superiority data_comparison->conclusion Signaling_Pathway_Placeholder A Sample Extraction B Chromatographic Separation (HPLC or UPLC) A->B C Detection B->C E UV Detection C->E HPLC F Mass Spectrometry (MS/MS) C->F UPLC-MS/MS D Data Analysis E->D F->D

References

A Comparative Guide to the Structure-Activity Relationship of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of natural compounds is pivotal for designing novel therapeutics with enhanced efficacy and specificity. This guide provides a comparative analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and its hypothetical derivatives, focusing on how structural modifications are predicted to influence their biological activities. The insights presented are based on established SAR principles for the broader class of flavonoids, in the absence of direct experimental data for this specific glycoside and its analogues.

Core Structure

The foundational molecule, this compound, is a flavone (B191248) characterized by a C6-C3-C6 skeleton. Its biological activity is dictated by the arrangement of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and glycoside substituents on its core rings.

Caption: General structure of a flavonoid, showing the A, B, and C rings with standard numbering.

Comparative Analysis of Biological Activities

The primary biological activities associated with flavonoids are antioxidant, cytotoxic, and enzyme inhibitory effects. The following sections compare how modifications to the parent structure of this compound could influence these activities.

Antioxidant Activity

The antioxidant capacity of flavonoids is largely dependent on their ability to donate hydrogen atoms and chelate metal ions. Key structural features influencing this activity have been extensively studied.[1]

Key SAR Principles for Antioxidant Activity:

  • Hydroxyl Groups on the B-ring: A catechol (ortho-dihydroxy) group on the B-ring (at C3' and C4') significantly enhances antioxidant activity.

  • C2-C3 Double Bond: A double bond between carbons 2 and 3, in conjugation with the 4-keto group, facilitates electron delocalization, which is crucial for radical scavenging.[2]

  • Hydroxyl Group at C3: A hydroxyl group on the C-ring at position 3 contributes to higher antioxidant potential.

  • Hydroxyl Groups on the A-ring: Hydroxyl groups at C5 and C7 also play a role in radical scavenging.

Comparison Table: Predicted Antioxidant Activity

Compound/DerivativeModification from Parent CompoundPredicted Antioxidant ActivityRationale
Parent Compound This compoundModerateThe 4'-OH and 5-OH groups contribute to activity. The 8-O-glucoside may reduce activity compared to the aglycone.
Derivative 1 Aglycone (removal of 8-O-glucoside)HigherFree hydroxyl at C8 enhances hydrogen-donating ability.
Derivative 2 Additional 3'-OH group (catechol B-ring)HighestThe 3',4'-dihydroxy configuration is a primary determinant of high antioxidant capacity.[3]
Derivative 3 Demethylation at C7 (7-OH group)HigherAn additional free hydroxyl group on the A-ring increases radical scavenging potential.
Derivative 4 Saturation of C2-C3 bond (flavanone)LowerLoss of conjugation between the B-ring and the 4-keto group reduces electron delocalization and radical stability.[2]
Cytotoxic Activity

The cytotoxicity of flavonoids against cancer cells is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[4]

Key SAR Principles for Cytotoxic Activity:

  • Lipophilicity: Increased lipophilicity, often achieved through methoxylation or the use of less polar glycosides, can enhance cell membrane permeability and cytotoxicity.

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. For instance, hydroxylation at C5 and C7 is often important.[4] However, excessive hydroxylation can decrease membrane permeability.

  • C2-C3 Double Bond: Similar to antioxidant activity, the C2-C3 double bond is generally associated with higher cytotoxicity in flavones compared to flavanones.[4]

  • Glycosylation: Glycosylation generally reduces cytotoxic activity compared to the corresponding aglycone, as it increases polarity and hinders cell uptake.[5]

Comparison Table: Predicted Cytotoxic Activity

Compound/DerivativeModification from Parent CompoundPredicted CytotoxicityRationale
Parent Compound This compoundLow to ModerateGlycosylation at C8 likely reduces activity compared to the aglycone by decreasing cellular uptake.
Derivative 1 Aglycone (removal of 8-O-glucoside)HigherIncreased lipophilicity and a free 8-OH group may enhance interactions with cellular targets.
Derivative 5 Methylation of 4'-OH and 5-OH groupsHighestIncreased methoxylation enhances lipophilicity, potentially improving cell membrane permeability and cytotoxic effects.[6]
Derivative 6 Replacement of 8-O-glucoside with 8-O-rhamnosideSlightly HigherRhamnose is less polar than glucose, which may slightly improve cell uptake and thus cytotoxicity.
Derivative 7 Addition of a 3-OH groupHigherThe 3-hydroxyl group in flavonols is often associated with increased cytotoxic potential.
Enzyme Inhibitory Activity

Flavonoids are known to inhibit a variety of enzymes, including kinases, tyrosinase, and xanthine (B1682287) oxidase, which are implicated in various diseases.

Key SAR Principles for Enzyme Inhibition:

  • Planarity: A planar structure, facilitated by the C2-C3 double bond, is often crucial for fitting into the active site of enzymes.

  • Hydroxylation: Specific hydroxyl group placements are critical for forming hydrogen bonds with amino acid residues in the enzyme's active site. For example, 5,7-dihydroxy substitution is often important.

  • B-Ring Substitution: The substitution pattern on the B-ring can determine selectivity and potency. For tyrosinase inhibition, a catechol group on the B-ring is often favorable.[7]

  • Methoxylation: Methoxy groups can either increase or decrease activity depending on the target enzyme, by influencing both steric and electronic properties. For instance, a methoxy group at C7 has been shown to be important for certain activities.[8]

Comparison Table: Predicted Enzyme Inhibitory Activity (General)

Compound/DerivativeModification from Parent CompoundPredicted Enzyme InhibitionRationale
Parent Compound This compoundModerateThe core flavone structure with 5-OH and 4'-OH groups is favorable. The large glucoside moiety may cause steric hindrance.
Derivative 1 Aglycone (removal of 8-O-glucoside)HigherRemoval of the bulky sugar group allows for better access to enzyme active sites.
Derivative 2 Additional 3'-OH group (catechol B-ring)HigherThe catechol moiety is a key feature for inhibiting enzymes like tyrosinase and xanthine oxidase.
Derivative 8 Planar structure (Flavone) vs. Non-planar (Flavanone)Higher (for Flavone)The planar structure of the flavone (with C2=C3 bond) generally leads to stronger enzyme inhibition than the non-planar flavanone.
Derivative 9 Demethylation at C7 (7-OH)VariableThe effect is enzyme-dependent. It may increase activity by providing an additional hydrogen bond donor or decrease it by altering electronic properties.

Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects by modulating key intracellular signaling pathways, particularly those related to inflammation and cell survival such as NF-κB, MAPKs, and PI3K/Akt.[9][10][11] The ability to interfere with these pathways is closely linked to the structural features discussed above.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK Flavonoid Flavonoid Derivative Flavonoid->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB->Gene Inflammation Inflammatory Response Gene->Inflammation

Caption: Flavonoid inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of flavonoid derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare various concentrations of the test flavonoid derivatives in a suitable solvent (e.g., methanol or DMSO).[12]

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

  • Sample Addition: Add a small volume (e.g., 10-20 µL) of the flavonoid solutions at different concentrations to the wells. A blank well should contain only the solvent and DPPH solution.[13]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14]

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Remove the treatment media and add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14]

  • Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm.[15]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Treat with flavonoid derivatives (24-72h) A->B C Add MTT reagent (3-4h incubation) B->C D Viable cells form purple formazan C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance (570 nm) E->F G Calculate IC50 value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The structure-activity relationships of flavonoids provide a robust framework for predicting the biological potential of this compound and its derivatives. Key structural modifications—such as the removal of the glycosidic moiety, introduction of a catechol group on the B-ring, and methylation or demethylation at specific positions—are predicted to significantly alter their antioxidant, cytotoxic, and enzyme inhibitory activities. The data and protocols presented in this guide offer a foundation for the rational design and experimental validation of novel flavonoid-based therapeutic agents.

References

Unraveling the Inhibitory Potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of novel compounds in comparison to established inhibitors is paramount. This guide provides a comparative overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid isolated from the plant Andrographis paniculata, against known inhibitors of key enzymatic pathways.

Comparison with Known Inhibitors

Due to the absence of direct inhibitory data (e.g., IC50 values) for this compound, a direct quantitative comparison is not feasible at this time. However, a qualitative comparison based on the activities of other flavonoids and established inhibitors can provide valuable context for future research.

Xanthine (B1682287) Oxidase Inhibitors

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key strategy in the management of gout and hyperuricemia.[1][2]

Known Inhibitors:

InhibitorTypeMechanism of Action
Allopurinol (B61711) Purine analogMetabolized to oxypurinol, which inhibits xanthine oxidase.[3]
Febuxostat Non-purine selective inhibitorBinds to and inhibits both the oxidized and reduced forms of the enzyme.[3]
Quercetin FlavonoidA planar flavone (B191248) with a 7-hydroxyl group, known to inhibit xanthine oxidase.[2]

Flavonoids, particularly those with a planar structure and a 7-hydroxyl group, have been identified as inhibitors of xanthine oxidase.[2] Given that this compound is a flavonoid, it is plausible that it may exhibit inhibitory activity against this enzyme. Further experimental validation is required to determine its efficacy relative to established drugs like allopurinol and febuxostat.

Aromatase Inhibitors

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of treatment for hormone-receptor-positive breast cancer.[4][5]

Known Inhibitors:

InhibitorTypeMechanism of Action
Anastrozole Non-steroidalReversibly binds to the aromatase enzyme.[4]
Letrozole Non-steroidalReversibly binds to the aromatase enzyme.[4]
Exemestane SteroidalIrreversibly binds to and inactivates the aromatase enzyme.[4]

Certain flavonoids have demonstrated aromatase inhibitory activity. The potential for this compound to act as an aromatase inhibitor would warrant investigation, particularly in the context of developing novel cancer therapeutics.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inhibitors

NQO1 is an enzyme involved in the detoxification of quinones and the stabilization of the p53 tumor suppressor protein. Its inhibition is being explored as a therapeutic strategy in oncology.[6]

Known Inhibitors:

InhibitorTypeNotes
Dicoumarol Coumarin derivativeA classic NQO1 inhibitor, but known for off-target effects.[6][7]
ES936 Irreversible inhibitorA potent and specific NQO1 inhibitor.[8]
Coumarin-based compounds VariousMore potent and specific inhibitors than dicoumarol have been developed.[7]

The interaction of flavonoids with NQO1 is an area of active research. Determining whether this compound can inhibit NQO1 could open new avenues for its therapeutic application.

Experimental Protocols

To ascertain the inhibitory efficacy of this compound, standardized in vitro enzyme inhibition assays are necessary. The following are generalized protocols for the key enzymes discussed.

Xanthine Oxidase Inhibition Assay

A common method involves monitoring the enzyme-catalyzed oxidation of xanthine to uric acid.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test_Compound Prepare solutions of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and known inhibitors Incubation Incubate enzyme with test compound or control Test_Compound->Incubation Enzyme_Solution Prepare xanthine oxidase solution in buffer Enzyme_Solution->Incubation Substrate_Solution Prepare xanthine solution in buffer Initiation Add substrate to initiate reaction Substrate_Solution->Initiation Incubation->Initiation Measurement Measure the increase in absorbance at 295 nm (uric acid formation) Initiation->Measurement Calculation Calculate percent inhibition and IC50 value Measurement->Calculation

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Aromatase Inhibition Assay

This assay typically uses a fluorescent substrate or measures the conversion of a radiolabeled androgen to estrogen.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test_Compound Prepare solutions of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and known inhibitors Incubation Incubate microsomes with test compound or control Test_Compound->Incubation Enzyme_Preparation Prepare human placental microsomes (source of aromatase) Enzyme_Preparation->Incubation Substrate_Preparation Prepare fluorescent or radiolabeled substrate Reaction_Start Add substrate to start the reaction Substrate_Preparation->Reaction_Start Incubation->Reaction_Start Measurement Measure fluorescence or radioactivity of the product Reaction_Start->Measurement Analysis Determine percent inhibition and IC50 value Measurement->Analysis

Caption: Workflow for Aromatase Inhibition Assay.

NQO1 Inhibition Assay

This assay often measures the reduction of a chromogenic substrate by the NQO1 enzyme.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test_Compound Prepare solutions of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and known inhibitors Pre_incubation Pre-incubate enzyme with test compound or control Test_Compound->Pre_incubation Enzyme_Solution Prepare recombinant human NQO1 solution Enzyme_Solution->Pre_incubation Reaction_Mix Prepare reaction mixture (buffer, cofactor, substrate) Reaction_Initiation Add reaction mix to initiate the reaction Reaction_Mix->Reaction_Initiation Pre_incubation->Reaction_Initiation Absorbance_Reading Measure the change in absorbance over time Reaction_Initiation->Absorbance_Reading Data_Analysis Calculate the rate of reaction and determine IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for NQO1 Inhibition Assay.

Signaling Pathways

The enzymes discussed are part of larger signaling and metabolic pathways that are crucial in health and disease.

Purine Metabolism and Xanthine Oxidase

Hypoxanthine Hypoxanthine Xanthine_Oxidase_1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase_1 Xanthine Xanthine Xanthine_Oxidase_2 Xanthine Oxidase Xanthine->Xanthine_Oxidase_2 Uric_Acid Uric_Acid Gout Gout Uric_Acid->Gout Excess leads to Xanthine_Oxidase_1->Xanthine Xanthine_Oxidase_2->Uric_Acid

Caption: Role of Xanthine Oxidase in Purine Metabolism.

Estrogen Synthesis and Aromatase

Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Hormone_Receptor_Positive_Cancer Hormone Receptor- Positive Cancer Estrogens->Hormone_Receptor_Positive_Cancer Promotes growth of Aromatase->Estrogens

Caption: Aromatase in Estrogen Synthesis Pathway.

Conclusion and Future Directions

While this compound presents an interesting subject for investigation based on its flavonoid structure, a comprehensive understanding of its inhibitory efficacy requires direct experimental evidence. The lack of available data highlights a significant research gap. Future studies should focus on performing in vitro enzyme inhibition assays to determine the IC50 values of this compound against a panel of relevant enzymes, including but not limited to xanthine oxidase, aromatase, and NQO1. Such data would enable a direct and quantitative comparison with existing inhibitors, paving the way for potential development of this natural product into a novel therapeutic agent. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for these crucial investigations.

References

Assessing the Purity of Synthetic vs. Natural 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity profiles of synthetically derived and naturally sourced 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions when selecting this flavonoid glycoside for their studies.

Introduction

This compound is a flavonoid glycoside that has garnered interest for its potential biological activities. This compound can be obtained through extraction from natural sources or via chemical synthesis. The purity of the final product is a critical factor for research and development, as impurities can significantly impact experimental outcomes, including biological activity and toxicity studies. This guide outlines the typical impurity profiles of both synthetic and natural preparations and details the analytical methods used for their comprehensive assessment.

Comparison of Purity Profiles

The purity of this compound is influenced by its origin. Natural extracts may contain related flavonoids and other plant secondary metabolites, while synthetic routes can introduce specific process-related impurities.

Potential Impurities in Natural this compound

The primary natural source of this compound is the plant Andrographis paniculata. The isolation and purification process from this botanical source can result in the co-extraction of other structurally similar compounds.

Table 1: Potential Impurities in Natural this compound

Impurity ClassSpecific ExamplesReason for Presence
Structurally Related Flavonoids Other flavonoid aglycones and glycosides present in A. paniculataCo-extraction due to similar physicochemical properties.
Plant-based Macromolecules Chlorophylls, carotenoids, waxesIncomplete removal during the purification process.
Degradation Products Hydrolyzed or oxidized forms of the target moleculeCan form during extraction at elevated temperatures or exposure to light/air.
Potential Impurities in Synthetic this compound

The chemical synthesis of this compound typically involves a multi-step process. A plausible synthetic approach would first involve the synthesis of the aglycone, 5,8,4'-Trihydroxy-7-methoxyflavone, followed by a regioselective glycosylation at the C-8 hydroxyl group. Each step in this process can introduce specific impurities.

Table 2: Potential Impurities in Synthetic this compound

Impurity ClassSpecific ExamplesReason for Presence
Starting Materials & Reagents Unreacted precursors for the flavone (B191248) backbone, residual coupling agentsIncomplete reaction or purification.
Intermediates Incompletely reacted flavonoid aglyconeCarry-over from intermediate steps.
Isomeric Byproducts Other glycosylated isomers (e.g., 5-O-glucoside, 4'-O-glucoside)Lack of complete regioselectivity during the glycosylation step.
Protecting Group-related Impurities Residual protecting groups or byproducts from their removalIncomplete deprotection steps.
Solvent Residues Organic solvents used in synthesis and purificationIncomplete removal during final product isolation.

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining the purity of flavonoids and their glycosides. When coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS), it allows for both quantification of the main compound and identification of impurities.

Protocol for HPLC-DAD/MS Analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a known concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is commonly employed using a two-solvent system, such as:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Monitor at multiple wavelengths, typically around 254 nm and 340 nm for flavonoids.

    • MS: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain mass-to-charge ratios of the parent compound and any impurities. Tandem mass spectrometry (MS/MS) can be used for structural elucidation of unknown impurities.

  • Data Analysis: Calculate the purity of the main peak as a percentage of the total peak area. Identify impurities by comparing their retention times and mass spectra with known standards or by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of each impurity.

Protocol for ¹H-NMR and qNMR Analysis:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H-NMR spectrum.

    • Ensure complete relaxation of all signals for accurate quantification by using a sufficiently long relaxation delay (D1).

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.

    • Signals not corresponding to the target molecule or the internal standard can be identified as impurities and potentially quantified.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the purity assessment of a natural and a synthetic batch of this compound.

Table 3: Hypothetical Purity Assessment Data

Analytical MethodNatural Sample Purity (%)Synthetic Sample Purity (%)
HPLC-UV (254 nm) 96.599.2
LC-MS (Total Ion Chromatogram) 95.899.5
Quantitative ¹H-NMR (qNMR) 97.199.6

Table 4: Hypothetical Impurity Profile Comparison

ImpurityNatural Sample (% Area)Synthetic Sample (% Area)
Structurally Related Flavonoid Glycoside 1.8Not Detected
Aglycone (5,8,4'-Trihydroxy-7-methoxyflavone) 0.50.2
Unknown Plant Metabolite 0.9Not Detected
Isomeric Glycoside Not Detected0.3
Residual Solvent (e.g., Ethyl Acetate) Not Detected0.1

Visualizations

The following diagrams illustrate the workflows for the assessment of natural and synthetic this compound.

Natural_Product_Workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Purity Assessment plant Andrographis paniculata extraction Solvent Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc final_product Natural Product prep_hplc->final_product hplc_ms HPLC-MS/MS nmr NMR final_product->hplc_ms final_product->nmr

Workflow for Natural Product Isolation and Purity Assessment.

Synthetic_Product_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_analysis Purity Assessment starting_materials Starting Materials aglycone_synthesis Aglycone Synthesis starting_materials->aglycone_synthesis glycosylation Regioselective Glycosylation aglycone_synthesis->glycosylation crystallization Crystallization glycosylation->crystallization chrom_purification Chromatographic Purification crystallization->chrom_purification final_product Synthetic Product chrom_purification->final_product hplc_ms HPLC-MS/MS nmr NMR final_product->hplc_ms final_product->nmr

Workflow for Chemical Synthesis and Purity Assessment.

Conclusion

Both natural and synthetic routes can yield high-purity this compound. The choice between the two often depends on the specific requirements of the research.

  • Natural products may be preferred when studying the effects of a compound in the context of its natural matrix, but achieving very high purity can be challenging and may result in lower yields. The impurity profile will be characterized by the presence of other related natural products.

  • Synthetic products generally offer higher purity and better batch-to-batch consistency. The impurity profile is typically well-defined and related to the synthetic process. For applications requiring a highly pure, well-characterized compound, a synthetic source is often more suitable.

A thorough analytical characterization using a combination of HPLC-MS and qNMR is crucial to confirm the purity and identity of this compound, regardless of its origin. This ensures the reliability and reproducibility of experimental results.

Safety Operating Guide

Safe Disposal of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, ensuring the safety of laboratory personnel and the protection of the environment. These procedures are designed for researchers, scientists, and drug development professionals.

Due to the limited availability of specific hazard data for this compound, it is recommended to handle this compound with caution and follow standard protocols for chemical waste of unknown or low-level hazards. Discharge into the environment must be avoided.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is required.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Identification:

    • Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items such as weighing boats or filter paper, in a dedicated solid chemical waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate liquid chemical waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.

  • Container Requirements:

    • All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

    • Clearly label each container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

III. Disposal Procedures

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Preparation for Disposal:

    • Ensure all waste containers are securely sealed.

    • Decontaminate the exterior of the waste containers with an appropriate solvent and wipe dry.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure that the storage area is away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with the full chemical name and quantity.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated chemical waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

As specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste should be followed.

ParameterGuideline
Solid Waste Container Use a wide-mouth, sealable container made of compatible plastic (e.g., HDPE).
Liquid Waste Container Use a sealable, compatible solvent waste container (e.g., glass or HDPE). Do not fill beyond 90% capacity.
Spill Kit Absorbent Use at a ratio of approximately 1:10 (absorbent to estimated spill volume).

Disposal Workflow for this compound

cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage & Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Select Appropriate Waste Container A->B D Collect Waste in Designated Container B->D C Wear Full PPE (Goggles, Gloves, Lab Coat) E Label Container: 'Hazardous Waste' + Chemical Name & Quantity D->E F Seal Container Securely E->F G Store in Designated Waste Accumulation Area F->G H Contact EHS/Licensed Waste Disposal Service G->H I Arrange for Pickup and Manifesting H->I

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 710952-13-9). The following procedures are designed to ensure the safety of laboratory personnel and to outline proper operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, it is prudent to handle it with care, assuming potential for irritation. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[1] A comprehensive personal protective equipment (PPE) plan is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact with dust or splashes.
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.[1]To prevent skin contact. Wash and dry hands after handling.[1]
Body Protection Wear fire/flame resistant and impervious clothing.[1] A lab coat or disposable gown is recommended.[2]To protect skin from accidental spills.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][3]To prevent inhalation of dust or aerosols, especially when handling the powder form.
Step-by-Step Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

2.1. Preparation and Engineering Controls

  • Ventilation: Handle the compound in a well-ventilated place.[1] The use of a chemical fume hood is strongly recommended to avoid the formation of dust and aerosols.[1]

  • Ignition Sources: Remove all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

2.2. Handling Procedures

  • Inspect PPE: Before starting, inspect all PPE for integrity.

  • Weighing and Aliquoting: Conduct any procedures that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.

  • Avoid Contact: Take care to avoid contact with skin and eyes.[1]

  • Minimize Dust: Perform all procedures carefully to minimize the creation of splashes or aerosols.[4]

2.3. Storage

  • Store in a cool, well-ventilated, and dry place.

  • Keep containers tightly closed when not in use.

  • Store locked up.[5]

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination.

4.1. Spill Response

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Collect the spilled material using spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

4.2. Disposal

  • Discharge into the environment must be avoided.[1]

  • Collect and arrange for disposal in suitable, closed containers.[1]

  • Dispose of contents/container to an approved waste disposal plant.[5] All regulated wastes should be decontaminated before disposal, such as by autoclaving if appropriate, or through a licensed chemical waste handler.[4]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Procedures start Start ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation handle Handle Compound (Weighing, Aliquoting) ventilation->handle avoid_contact Avoid Skin/Eye Contact & Dust/Aerosol Formation handle->avoid_contact spill Spill Occurs handle->spill exposure Exposure Occurs (Skin/Eye/Inhalation) handle->exposure storage Store in a Cool, Dry, Well-Ventilated Place avoid_contact->storage decontaminate Decontaminate Work Area avoid_contact->decontaminate storage->decontaminate dispose_waste Dispose of Waste in Sealed, Labeled Containers decontaminate->dispose_waste end End dispose_waste->end spill->dispose_waste evacuate Evacuate Area spill->evacuate contain Contain Spill spill->contain cleanup Clean Up with Appropriate Materials spill->cleanup first_aid Administer First Aid (See Table) exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical evacuate->contain contain->cleanup cleanup->dispose_waste first_aid->seek_medical

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
Reactant of Route 2
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.